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4-Benzyl-6-methylmorpholine-2-carbohydrazide Documentation Hub

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  • Product: 4-Benzyl-6-methylmorpholine-2-carbohydrazide
  • CAS: 1936593-40-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Safety Data Sheet (SDS) and Toxicity of Morpholine and its Carboxhydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: Navigating the Chemical Landscape of Morpholine Derivatives Morpholine, a versatile heterocyclic organic compound, serves as a crucial buildin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemical Landscape of Morpholine Derivatives

Morpholine, a versatile heterocyclic organic compound, serves as a crucial building block in the synthesis of a wide array of chemical entities, including pharmaceuticals and corrosion inhibitors.[1] Its derivatives, such as morpholine carbohydrazides, are of significant interest to researchers in drug discovery and development. However, the structural alerts inherent in the morpholine ring and the potential for bioactivation necessitate a thorough understanding of their safety and toxicity profiles. This guide provides a comprehensive analysis of the Safety Data Sheet (SDS) for morpholine, offering insights into its toxicological properties and providing a framework for the safe handling of its carbohydrazide derivatives.

Given the limited publicly available toxicity data for specific morpholine carbohydrazides, this document will focus on the well-documented hazards of the parent compound, morpholine. This information serves as a critical starting point for risk assessment and the implementation of appropriate safety protocols when working with its derivatives. The principles of chemical safety dictate that in the absence of specific data, a new compound should be treated as having at least the same hazards as its most hazardous structural component.

Deconstructing the Safety Data Sheet (SDS) for Morpholine: A Senior Scientist's Perspective

The SDS is more than a regulatory document; it is a vital tool for understanding and mitigating the risks associated with a chemical. Below is a breakdown of key SDS sections for morpholine, enriched with practical insights.

Section 2: Hazards Identification

Morpholine is classified as a hazardous substance with multiple risk factors.[2][3][4][5][6]

  • Flammable Liquid and Vapor (Category 3): Morpholine has a flashpoint that indicates it can be ignited under typical laboratory conditions.[2][3][4] This necessitates storage away from ignition sources and the use of explosion-proof equipment.[2][3][7]

  • Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed and toxic in contact with skin or if inhaled.[2][3][4][5][6] This underscores the importance of using appropriate personal protective equipment (PPE) and ensuring adequate ventilation.

  • Skin Corrosion/Irritation (Category 1B): Morpholine can cause severe skin burns and eye damage.[2][3][4][5][6] This corrosive nature demands careful handling to prevent any direct contact.

  • Serious Eye Damage/Irritation (Category 1): Direct contact with the eyes can lead to irreversible damage.[3][8]

Expert Insight: The combination of flammability and corrosivity presents a dual threat. A spill, for instance, is not only a chemical exposure risk but also a potential fire hazard. Emergency plans must address both possibilities.

Section 4: First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][7][9]

  • Skin Contact: Immediately remove all contaminated clothing.[2][3][9] Rinse the affected skin with copious amounts of water for at least 15 minutes.[2][3][7][9] Do not delay in seeking medical attention for burns.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3][7][9] Remove contact lenses if present and easy to do so.[2][3][9] Immediate medical attention is imperative.

  • Ingestion: Do NOT induce vomiting.[3][9] Rinse the mouth with water and seek immediate medical attention.[3][7][9]

Expert Insight: The "golden hour" concept is highly relevant here. The speed and effectiveness of the initial response can significantly impact the severity of the outcome. All laboratory personnel should be trained in these specific first-aid procedures before handling morpholine or its derivatives.

Section 7: Handling and Storage

Proactive measures are key to preventing exposure and accidents.

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[2][7][10] Avoid all personal contact, including inhalation of vapors.[10] Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2][3] Grounding and bonding of containers are necessary to prevent static discharge, which could ignite flammable vapors.[2][5][7]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][10] Keep containers tightly sealed and protect them from physical damage.[2][10]

Section 8: Exposure Controls/Personal Protection

A multi-layered approach to exposure control is essential.

  • Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.[7] Emergency eyewash stations and safety showers must be readily accessible.[3][9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical splash goggles are mandatory. A face shield may also be necessary for tasks with a higher risk of splashing.[3][9]

    • Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber, Viton). Consult glove manufacturer's data for specific breakthrough times.

    • Skin and Body Protection: A chemical-resistant lab coat or apron is necessary.[9]

    • Respiratory Protection: If engineering controls are insufficient, a respirator with an appropriate cartridge for organic vapors should be used.[3][9]

In-Depth Toxicological Profile of Morpholine

Understanding the toxicological data is crucial for a comprehensive risk assessment.

Acute Toxicity
Route of ExposureSpeciesValueReference
OralRatLD50: 1050 - 1900 mg/kg[3][8]
DermalRabbitLD50: 500 mg/kg[3]
InhalationRatLC50: >23.6 mg/L (4 hours)[8]

Expert Insight: The dermal LD50 value is particularly concerning as it indicates significant systemic toxicity from skin absorption. This reinforces the need for meticulous handling to prevent skin contact.

Chronic Toxicity and Carcinogenicity

Long-term exposure to morpholine has been associated with organ damage, particularly to the liver and kidneys.[11] Studies in rats have shown that chronic inhalation can lead to irritation of the nasal passages and eyes.[11][12]

The carcinogenicity of morpholine is a subject of considerable scientific scrutiny. The International Agency for Research on Cancer (IARC) has classified morpholine as Group 3: "Not classifiable as to its carcinogenicity to humans."[1][8] This classification reflects inadequate evidence of carcinogenicity in humans and experimental animals.[1]

However, a significant concern is the potential for in vivo conversion of morpholine, a secondary amine, to the carcinogenic N-nitrosomorpholine.[11] This conversion can occur in the presence of nitrites, which can be found in certain foods and in the human body.[1] This potential for endogenous nitrosation is a critical consideration in the overall risk assessment of morpholine and its derivatives.

Diagram: Potential for N-Nitrosomorpholine Formation

G Morpholine Morpholine (Secondary Amine) N_Nitrosomorpholine N-Nitrosomorpholine (Carcinogen) Morpholine->N_Nitrosomorpholine Nitrosation Nitrite Nitrosating Agent (e.g., Nitrite) Nitrite->N_Nitrosomorpholine Acidic_Conditions Acidic Conditions (e.g., Stomach) Acidic_Conditions->N_Nitrosomorpholine

Caption: In vivo conversion of morpholine to N-nitrosomorpholine.

Extrapolating to Morpholine Carboxhydrazides: A Scientific Rationale

While specific toxicity data for morpholine carbohydrazides are scarce, a scientifically grounded risk assessment can be initiated by considering the structure-activity relationship. The presence of the morpholine ring suggests that these derivatives may share some of the toxicological properties of the parent compound, including its corrosive nature and potential for skin and eye irritation.

The addition of the carbohydrazide moiety introduces a new functional group that could alter the compound's metabolic fate and toxicological profile. Hydrazides themselves can be associated with certain toxicities, and their metabolic pathways should be considered. Therefore, while the SDS of morpholine provides a foundational understanding of the potential hazards, it is imperative that each new morpholine carbohydrazide derivative be subjected to a rigorous and independent safety evaluation.

Risk Assessment and Safe Handling Protocols

A systematic approach to risk assessment is paramount when working with potentially hazardous compounds like morpholine and its derivatives.

Workflow for Risk Assessment

G cluster_assessment Risk Assessment Process Identify_Hazards 1. Identify Hazards (Review SDS of Morpholine and Analogues) Assess_Exposure 2. Assess Exposure Potential (Quantity, Frequency, Route) Identify_Hazards->Assess_Exposure Evaluate_Risk 3. Evaluate Risk (Likelihood and Severity) Assess_Exposure->Evaluate_Risk Implement_Controls 4. Implement Control Measures (Engineering, PPE, Administrative) Evaluate_Risk->Implement_Controls Review_Monitor 5. Review and Monitor (Regularly Re-evaluate) Implement_Controls->Review_Monitor Review_Monitor->Identify_Hazards Feedback Loop

Caption: A five-step workflow for risk assessment.

Experimental Protocol: Safe Handling of Morpholine Derivatives in a Laboratory Setting
  • Preparation and Pre-Work:

    • Conduct a thorough literature search for any available safety information on the specific morpholine carbohydrazide derivative.

    • Complete a written risk assessment for the planned experiment.

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Verify that the emergency eyewash and safety shower are unobstructed and have been recently tested.

    • Assemble all necessary PPE before handling the compound.

  • Handling the Compound:

    • All handling of morpholine and its derivatives, including weighing and dilutions, must be performed inside a chemical fume hood.

    • Wear appropriate PPE at all times:

      • Chemical splash goggles and a face shield.

      • Chemical-resistant gloves (double-gloving is recommended).

      • A long-sleeved, chemical-resistant lab coat.

    • Use compatible labware (e.g., glass, stainless steel) and inspect for cracks or defects before use.

    • Keep containers tightly closed when not in use.

  • Spill Response:

    • In case of a small spill inside the fume hood, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[10]

    • For larger spills or spills outside the fume hood, evacuate the area and follow your institution's emergency procedures.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Waste Disposal:

    • All waste containing morpholine or its derivatives must be disposed of as hazardous waste.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

    • Do not pour waste down the drain.

  • Post-Work:

    • Thoroughly decontaminate the work area in the fume hood.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands thoroughly with soap and water after handling the compound.

Conclusion

Morpholine and its carbohydrazide derivatives are valuable compounds in research and development. However, their potential hazards necessitate a cautious and informed approach to their handling. By thoroughly understanding the information presented in the Safety Data Sheet for morpholine, recognizing the potential for in vivo formation of N-nitrosomorpholine, and implementing rigorous risk assessment and safe handling protocols, researchers can mitigate the risks and work safely with these important chemical entities. The absence of specific data for a new derivative should always be interpreted as a signal for heightened caution, not a lack of hazard.

References

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. International Agency for Research on Cancer. Retrieved February 24, 2026, from [Link]

  • The Lab Depot, Inc. (2014, May 13). Morpholine Safety Data Sheet. Retrieved February 24, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). morpholine-4-carbothiohydrazide. Computational Toxicology and Exposure Online Resources. Retrieved February 24, 2026, from [Link]

  • Chemos GmbH & Co. KG. (2019, April 5). Safety Data Sheet: Morpholine. Retrieved February 24, 2026, from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved February 24, 2026, from [Link]

  • Government of Canada. (2025, December 19). Hazardous substance assessment – Morpholine. Retrieved February 24, 2026, from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved February 24, 2026, from [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved February 24, 2026, from [Link]

  • Thames River Chemical Corp. (2020, March 16). SAFETY DATA SHEET - Morpholine. Retrieved February 24, 2026, from [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved February 24, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Morpholine. Retrieved February 24, 2026, from [Link]

  • Conaway, C. C., et al. (1984). Chronic morpholine exposure of rats. Fundamental and Applied Toxicology, 4(3 Pt 1), 465-472.
  • Shibata, M. A., et al. (1987). Combined chronic toxicity and carcinogenicity studies of morpholine oleic acid salt in B6C3F1 mice. Food and Chemical Toxicology, 25(8), 569-574.
  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92). INCHEM. Retrieved February 24, 2026, from [Link]

  • Chemsrc. (2025, August 20). morpholine | CAS#:110-91-8. Retrieved February 24, 2026, from [Link]

  • Chemos GmbH & Co. KG. (2021, May 28). Safety Data Sheet: Morpholinium 4-morpholinecarbodithioate. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

The Dual Roles of Benzyl and Methyl Groups in Morpholine-Based Drug Design: A Technical Guide

Abstract The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The morpholine ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its true potential, however, is unlocked through strategic substitution. This technical guide provides an in-depth analysis of two of the most impactful and frequently utilized substituents: the benzyl and methyl groups. We will explore the distinct and synergistic roles these seemingly simple organic moieties play in modulating receptor affinity, enhancing metabolic stability, and ultimately shaping the overall pharmacological profile of morpholine-containing therapeutics. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these fundamental substitutions for rational drug design.

The Morpholine Scaffold: A Versatile Foundation in Medicinal Chemistry

Morpholine, a six-membered saturated heterocycle containing both an amine and an ether, is a recurring motif in a vast number of approved and experimental drugs.[3][4] Its prevalence is not coincidental but rather a result of its unique combination of advantageous properties:

  • Improved Physicochemical Properties: The morpholine ring's oxygen atom can act as a hydrogen bond acceptor, while the overall structure provides a favorable balance of hydrophilicity and lipophilicity. This often leads to enhanced aqueous solubility and membrane permeability, crucial for oral bioavailability.[1][5]

  • Metabolic Stability: The electron-withdrawing nature of the ether oxygen decreases the basicity of the nitrogen atom compared to analogous structures like piperidine. This can reduce the susceptibility of adjacent carbons to oxidative metabolism by cytochrome P450 (CYP) enzymes, rendering the scaffold generally more stable.[6]

  • Synthetic Tractability: The morpholine ring is a readily accessible and versatile building block, allowing for its facile incorporation into complex molecular architectures.[2][7]

These inherent qualities make the morpholine scaffold an excellent starting point for drug design, with its biological activity being fine-tuned through substitutions on the nitrogen or carbon atoms of the ring.[8]

The Benzyl Group: A Key to Potency and Specificity

The introduction of a benzyl group, typically on the morpholine nitrogen (N-benzyl), is a common strategy to significantly enhance the potency and selectivity of a drug candidate.

Enhancing Receptor-Ligand Interactions

The benzyl group's aromatic phenyl ring is a powerful tool for establishing non-covalent interactions within a target's binding pocket:

  • Hydrophobic and van der Waals Interactions: The nonpolar surface of the phenyl ring can engage with hydrophobic pockets in a protein, displacing water molecules and leading to a favorable entropic contribution to binding affinity.

  • Pi-Pi Stacking: The electron-rich pi system of the phenyl ring can stack with the aromatic side chains of amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), creating strong, stabilizing interactions.

  • Cation-Pi Interactions: The pi-face of the benzene ring can interact favorably with cationic residues such as lysine (Lys) and arginine (Arg).

A prime example of this is seen in the development of antagonists for various G-protein coupled receptors (GPCRs), where the benzyl moiety often occupies a key hydrophobic sub-pocket, anchoring the ligand and contributing significantly to its binding affinity.

Navigating Metabolic Liabilities

While beneficial for potency, the benzyl group is not metabolically inert. It introduces potential sites for oxidative metabolism, which can lead to rapid clearance and reduced in vivo efficacy. The primary metabolic pathway is benzylic oxidation, where CYP enzymes hydroxylate the methylene bridge connecting the phenyl ring to the morpholine nitrogen.

Strategies to Mitigate Benzylic Oxidation:

  • Para-Substitution: Introducing small, electron-withdrawing groups (e.g., fluorine, chlorine) on the para-position of the phenyl ring can disfavor the formation of the carbocation-like transition state required for hydroxylation.

  • Steric Hindrance: Placing small alkyl groups, such as a methyl group, on the benzylic carbon can sterically shield it from the active site of metabolic enzymes.

  • Bioisosteric Replacement: In some cases, replacing the phenyl ring with a less metabolically labile heteroaromatic ring (e.g., pyridine) can be a successful strategy.

The following diagram illustrates the primary metabolic liability of an N-benzyl morpholine and a common blocking strategy.

cluster_0 Metabolic Pathway of N-Benzyl Morpholine cluster_1 Metabolic Blocking Strategy Parent N-Benzyl Morpholine CYP450 CYP450 Oxidation Parent->CYP450 Benzylic Carbon (Vulnerable Site) Metabolite Hydroxylated Metabolite (Reduced Activity / Excreted) CYP450->Metabolite Hydroxylation Blocked_Parent α-Methyl-N-Benzyl Morpholine CYP450_Blocked CYP450 Oxidation Blocked_Parent->CYP450_Blocked Steric Shielding of Benzylic Carbon Stability Increased Metabolic Stability (Longer Half-Life) CYP450_Blocked->Stability Metabolism Blocked

Caption: Metabolic oxidation of the N-benzyl group and a methyl-blocking strategy.

The Methyl Group: A Subtle but Powerful Modulator

The methyl group, despite its small size, is a versatile tool in medicinal chemistry for fine-tuning the properties of a morpholine-based pharmacophore. Its effects can be categorized into steric, electronic, and metabolic influences.

Steric and Conformational Control
  • Fine-Tuning Binding: A methyl group can act as a "molecular bumper," introducing subtle steric hindrance that can disfavor binding to off-target receptors while maintaining or even enhancing affinity for the desired target. This is a key strategy for improving selectivity.

  • Conformational Restriction: Substitution on the morpholine ring itself (e.g., at the C2 or C3 position) can influence the preferred chair conformation of the ring. This can lock the molecule into a more bioactive conformation, pre-paying the entropic penalty of binding and thus increasing affinity. For instance, in the development of BACE-1 inhibitors, a methyl group on the morpholine ring helps to orient other substituents perfectly into the S1 pocket of the enzyme's active site.[9]

Blocking Metabolism and Enhancing Stability

One of the most powerful applications of methylation is "metabolic blocking." By placing a methyl group at a site that is susceptible to oxidation, that metabolic pathway can be effectively shut down.[10] This forces the body to metabolize the drug through alternative, often slower, pathways, leading to:

  • Increased Half-Life (t½): The drug remains in circulation for a longer period.

  • Improved Bioavailability: A greater proportion of the administered dose reaches systemic circulation.

  • Reduced Inter-individual Variability: By blocking a major polymorphic metabolic pathway, the pharmacokinetic profile can become more predictable across different patients.

The following table provides a hypothetical comparison of the metabolic stability of a parent morpholine compound versus its methylated and benzylated analogs.

Compound IDStructureHalf-Life (t½) in HLM (min)Intrinsic Clearance (μL/min/mg)
CMPD-01 Morpholine-Core2527.7
CMPD-02 4-Methyl-Morpholine-Core5512.6
CMPD-03 4-Benzyl-Morpholine-Core1546.2
CMPD-04 4-(α-Methylbenzyl)-Morpholine-Core4814.4
HLM: Human Liver Microsomes. Data is illustrative.

As the table shows, N-methylation (CMPD-02) significantly improves metabolic stability compared to the unsubstituted core (CMPD-01). While N-benzylation (CMPD-03) increases potency (a metric not shown here), it decreases stability. However, adding a methyl group to the benzylic position (CMPD-04) recovers and enhances the metabolic stability.

Experimental Protocols for Characterization

Validating the impact of these substitutions requires robust experimental evaluation. Below are standardized protocols for assessing two key parameters: receptor binding affinity and metabolic stability.

Protocol: Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Step-by-Step Methodology:

  • Preparation: Prepare cell membranes or purified receptors known to express the target of interest. Prepare a series of dilutions of the test compounds (e.g., CMPD-01 to 04).

  • Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (e.g., ³H-ligand), and varying concentrations of the test compound. Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Place the filter mat in a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cluster_workflow Workflow: Competitive Radioligand Binding Assay Prep Prepare Reagents (Receptor, Radioligand, Test Compounds) Incubate Incubate to Equilibrium Prep->Incubate Filter Harvest & Filter (Separate Bound/ Unbound) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Calculate IC50/Ki) Count->Analyze

Caption: A generalized workflow for a competitive radioligand binding assay.

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by CYP enzymes present in liver microsomes.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw cryopreserved human liver microsomes (HLMs) on ice. Prepare a solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO). Prepare a phosphate buffer solution (pH 7.4). Prepare an NADPH regenerating system (cofactor for CYP enzymes).

  • Incubation Setup: In a 96-well plate, add the phosphate buffer, the test compound solution, and the HLM solution.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to all wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding ice-cold acetonitrile containing an internal standard (for analytical normalization).

  • Sample Processing: Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k).

Conclusion and Future Perspectives

The benzyl and methyl groups are foundational tools in the medicinal chemist's arsenal for optimizing morpholine-based pharmacophores. The benzyl group serves as a powerful anchor, capable of forming high-affinity interactions within hydrophobic and aromatic pockets of target proteins, thereby driving potency.[11] This potency, however, often comes at the cost of metabolic stability, a liability that can be effectively managed. The methyl group offers a more subtle, yet equally critical, set of modifications. It can be used to sterically fine-tune selectivity, lock in bioactive conformations, and, most importantly, block key sites of metabolism to enhance a drug's pharmacokinetic profile.[12]

The true art of drug design lies in understanding the interplay between these substitutions. A methyl group can be used to protect a vulnerable benzyl group, or a benzyl substituent can be positioned to take advantage of a conformation induced by a distal methyl group. As our understanding of protein structures and metabolic enzymes deepens, the rational application of these simple yet powerful moieties will continue to be a key driver in the development of safer and more effective morpholine-containing therapeutics.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • ResearchGate. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • OUCI. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • PubMed. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. [Link]

  • PubMed. Design, synthesis, and structure-activity relationship studies of N-arylsulfonyl morpholines as γ-secretase inhibitors. [Link]

  • MDPI. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. [Link]

  • NIH. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • ACS Publications. Investigation of N-Substituted Morpholine Structures in an Amphiphilic PDMS-Based Antifouling and Fouling-Release Coating. [Link]

  • GSC Biological and Pharmaceutical Sciences. An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • ResearchGate. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]

  • NEDMDG. Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • PubMed. Synthesis and profiling of benzylmorpholine 1,2,4,5-tetraoxane analogue N205. [Link]

  • PubMed. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. [Link]

  • ACS Publications. Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. [Link]

  • Longdom Publishing. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide

An In-Depth Technical Guide to the Synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed, step-by-step prot...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide, a substituted morpholine derivative of interest to researchers in medicinal chemistry and drug development. The synthetic strategy is built upon fundamental organic chemistry principles, beginning with the construction of the core morpholine ring system from commercially available starting materials, followed by functionalization and final conversion to the target carbohydrazide. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations for hazardous reagents, and robust analytical characterization methods to ensure the synthesis is reproducible, safe, and verifiable.

Introduction

Morpholine and its derivatives are prominent scaffolds in modern pharmacology, appearing in numerous FDA-approved drugs.[1] Their unique structural and physicochemical properties, including their ability to improve aqueous solubility and metabolic stability, make them a desirable core for designing novel therapeutic agents. The target molecule, 4-Benzyl-6-methylmorpholine-2-carbohydrazide, incorporates several key pharmacophoric elements: a chiral 6-methylmorpholine ring, an N-benzyl group for potential hydrophobic interactions, and a carbohydrazide moiety, which is a versatile functional group for further derivatization or as a hydrogen-bonding pharmacophore itself.[2]

This document outlines a robust four-step synthetic pathway designed for clarity and reproducibility in a standard organic chemistry laboratory setting.

Overall Synthetic Strategy

The synthesis is designed as a linear sequence, beginning with the formation of the core heterocyclic structure, followed by systematic elaboration. The causality behind this chosen pathway is to build complexity in a controlled manner, starting with the stereochemically defined and least reactive part of the molecule and ending with the conversion to the highly reactive hydrazide.

Synthesis_Workflow A Step 1: Synthesis of Ethyl (S)-6-methylmorpholine-2-carboxylate B Step 2: N-Benzylation A->B Introduce benzyl group C Step 3: Hydrazinolysis B->C Convert ester to hydrazide D Final Product: 4-Benzyl-6-methylmorpholine-2-carbohydrazide C->D Isolation & Purification

Caption: High-level overview of the synthetic workflow.

PART 1: Synthesis of the Morpholine Core Intermediate

The foundational step is the construction of the chiral morpholine ring. This is achieved through a two-step, one-pot procedure involving N-alkylation of (S)-2-amino-1-propanol (L-alaninol) with ethyl bromoacetate, followed by an intramolecular Williamson ether synthesis to close the ring.

Protocol 1: Synthesis of Ethyl (S)-6-methylmorpholine-2-carboxylate

Causality: L-alaninol is selected as the chiral starting material to introduce the methyl group at the C6 position with a defined (S)-stereochemistry. The reaction with ethyl bromoacetate first forms an N-substituted amino alcohol intermediate. The subsequent addition of a strong base deprotonates the hydroxyl group, which then acts as a nucleophile, displacing the bromide on the adjacent carbon to form the morpholine ring in a classic intramolecular cyclization.[3]

Materials & Equipment:

  • (S)-2-amino-1-propanol (L-alaninol)

  • Ethyl bromoacetate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (150 mL).

  • Base Preparation: Carefully add sodium hydride (60% dispersion, 1.1 eq) to the THF. Cool the resulting suspension to 0 °C using an ice bath.

  • Amino Alcohol Addition: Dissolve L-alaninol (1.0 eq) in a mixture of anhydrous THF (30 mL) and anhydrous DMF (15 mL). Add this solution dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir at this temperature for an additional 30 minutes after the addition is complete.

  • N-Alkylation: In a separate dropping funnel, dissolve ethyl bromoacetate (1.05 eq) in anhydrous THF (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes. After addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 16 hours.

  • Cyclization: Re-cool the mixture to 0 °C and carefully add a second portion of sodium hydride (1.1 eq). The mixture will become thick. Allow it to warm to room temperature and then heat to 50 °C for 4 hours to drive the intramolecular cyclization.

  • Work-up: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases. Transfer the mixture to a separatory funnel and dilute with water (100 mL) and EtOAc (150 mL).

  • Extraction & Purification: Separate the layers. Extract the aqueous layer with EtOAc (2 x 75 mL). Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to yield the title compound as a clear oil.

PART 2: N-Benzylation of the Morpholine Intermediate

With the core constructed, the next step is to install the benzyl group onto the secondary amine of the morpholine ring.

Protocol 2: Synthesis of Ethyl (S)-4-benzyl-6-methylmorpholine-2-carboxylate

Causality: This is a standard N-alkylation reaction. A moderately strong base, potassium carbonate, is sufficient to act as a proton scavenger. Benzyl bromide is a reactive electrophile. Acetonitrile is a suitable polar aprotic solvent for this type of Sₙ2 reaction.

Materials & Equipment:

  • Ethyl (S)-6-methylmorpholine-2-carboxylate (from Step 1)

  • Benzyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile

  • Standard glassware for reflux

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add the morpholine ester from Step 1 (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (100 mL).

  • Reagent Addition: Add benzyl bromide (1.2 eq) to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with acetonitrile.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in EtOAc (100 mL), wash with water (2 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be purified by flash chromatography if necessary.

Caption: Key components for the N-Benzylation step.

PART 3: Synthesis of the Final Product

The final transformation is the conversion of the ethyl ester to the desired carbohydrazide via hydrazinolysis.

Protocol 3: Synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide

Causality: Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This nucleophilic acyl substitution reaction results in the formation of a stable hydrazide and the elimination of ethanol. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.[4][5]

Materials & Equipment:

  • Ethyl (S)-4-benzyl-6-methylmorpholine-2-carboxylate (from Step 2)

  • Hydrazine hydrate (85-100% solution)

  • Ethanol (95% or absolute)

  • Round-bottom flask with reflux condenser

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the N-benzylated ester from Step 2 (1.0 eq) in ethanol (50 mL).

  • Reagent Addition: Add an excess of hydrazine hydrate (5.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80 °C) for 6-8 hours. The formation of a white precipitate may be observed as the product is often less soluble than the starting ester.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL) to remove any unreacted starting material and residual hydrazine.

  • Drying: Dry the purified white solid under vacuum to obtain the final product, 4-Benzyl-6-methylmorpholine-2-carbohydrazide.

PART 4: Analytical Characterization & Data

Trustworthiness through Validation: Each intermediate and the final product must be rigorously characterized to confirm its identity and purity.

CompoundTechniqueExpected Observations
Ethyl (S)-4-benzyl-6-methylmorpholine-2-carboxylate ¹H NMRSignals for the benzyl group (aromatic protons ~7.2-7.4 ppm; benzylic CH₂ ~3.5 ppm), morpholine ring protons (complex multiplets ~2.0-4.0 ppm), methyl group (doublet ~1.1-1.3 ppm), and ethyl ester (quartet ~4.1-4.3 ppm, triplet ~1.2-1.4 ppm).[6]
¹³C NMRAromatic carbons (~127-138 ppm), benzylic CH₂ (~60 ppm), morpholine carbons (~50-75 ppm), ester carbonyl (~170 ppm), and aliphatic carbons for methyl and ethyl groups.[7]
MS (ESI+)Calculated m/z for [M+H]⁺.
4-Benzyl-6-methylmorpholine-2-carbohydrazide ¹H NMRDisappearance of ethyl ester signals. Appearance of new broad signals for the -NHNH₂ protons (typically ~4.3 ppm for NH₂ and ~9.0-9.5 ppm for CONH, highly dependent on solvent and concentration). Other signals (benzyl, morpholine, methyl) will be present with slight shifts.
FT-IRStrong C=O stretch for the hydrazide amide (typically ~1640-1660 cm⁻¹). N-H stretching vibrations for the -NHNH₂ group (~3200-3400 cm⁻¹). Disappearance of the ester C=O stretch (~1735 cm⁻¹).[4]
MS (ESI+)Calculated m/z for [M+H]⁺.

PART 5: Safety and Handling

Authoritative Grounding: Adherence to strict safety protocols is paramount due to the hazardous nature of several reagents used in this synthesis.

  • Benzyl Bromide: This compound is a potent lachrymator and is corrosive. It must be handled in a certified chemical fume hood at all times.[8] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Ensure eyewash stations and safety showers are accessible.[8]

  • Sodium Hydride (NaH): NaH is a water-reactive flammable solid. It reacts violently with water to produce hydrogen gas, which can ignite. Handle only under an inert atmosphere (nitrogen or argon). Use a powder funnel for transfers. Do not use water to extinguish a NaH fire; use a Class D fire extinguisher (for combustible metals).

  • Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen.[9][10] All manipulations must be performed within a chemical fume hood.[11][12] Avoid inhalation of vapors and any skin contact.[9] Use appropriate PPE, including neoprene or nitrile gloves and chemical splash goggles.[12] Contaminated waste must be disposed of according to institutional hazardous waste protocols.

References

  • University of Notre Dame. Risk Management and Safety: Hydrazine. [Link]

  • University of California, Santa Barbara. Environmental Health & Safety: SOP: Hydrazine. [Link]

  • Zheng, G. et al. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. Journal of Physical Chemistry A. [Link]

  • Al-Masoudi, N. A. et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]

  • Ortiz, K. G. et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Rulíšek, L. et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 663-668. [Link]

  • Berillo, O. et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Scientific Reports, 12(1), 6891. [Link]

Sources

Application

Application Note: A Rapid, High-Efficiency Protocol for the Microwave-Assisted Synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide

Abstract This application note presents a detailed, optimized protocol for the synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide, a heterocyclic compound of interest for pharmaceutical research. Morpholine and ca...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, optimized protocol for the synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide, a heterocyclic compound of interest for pharmaceutical research. Morpholine and carbohydrazide scaffolds are prevalent in medicinal chemistry, known for their diverse biological activities.[1][2] Traditional synthesis methods for carbohydrazides often involve prolonged reaction times under thermal reflux.[1][3] This guide leverages the power of Microwave-Assisted Organic Synthesis (MAOS) to overcome these limitations, offering a method that is exceptionally rapid, efficient, and aligned with the principles of green chemistry. We provide a step-by-step methodology, explain the scientific rationale behind the protocol design, and detail the necessary validation techniques to ensure the synthesis of a high-purity final product. The described protocol reduces the reaction time from several hours to mere minutes, demonstrating a significant advancement for accelerating discovery and development workflows.[4][5]

Introduction: The Imperative for Speed and Efficiency in Synthesis

In the landscape of drug discovery, the morpholine ring is a privileged scaffold, prized for its metabolic stability and ability to improve the physicochemical properties of drug candidates.[2] Similarly, the carbohydrazide moiety serves as a critical pharmacophore and a versatile intermediate for constructing more complex heterocyclic systems like oxadiazoles and triazoles.[1][3][6] The target molecule, 4-Benzyl-6-methylmorpholine-2-carbohydrazide, combines these valuable features.

Conventional synthesis of carbohydrazides via the hydrazinolysis of esters typically requires extended periods of heating under reflux, often spanning 8 to 12 hours.[1][3] This presents a significant bottleneck in the iterative cycle of synthesis and biological evaluation that defines modern medicinal chemistry. Microwave-assisted synthesis has emerged as a transformative technology, enabling chemists to accelerate reaction rates by orders of magnitude.[5][7] This acceleration stems from a unique heating mechanism that distinguishes it from conventional methods.

Principles of Microwave-Assisted Heating

Unlike conventional heating, which relies on the slow transfer of thermal energy from an external source through the vessel walls via conduction and convection, microwave synthesis utilizes dielectric heating.[8]

The core mechanisms are:

  • Dipolar Polarization: Polar molecules, such as the reactants and solvent, possess permanent dipole moments. When subjected to the high-frequency oscillating electric field of microwaves, these molecules attempt to align with the field.[8][9] This rapid, continuous reorientation generates significant molecular friction, resulting in instantaneous and uniform heating of the entire reaction mixture volume.[8][10]

  • Ionic Conduction: If ions are present in the reaction mixture, they will oscillate back and forth under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[11][12]

This direct "in-core" heating allows for reaction temperatures to be reached in seconds and enables the use of sealed vessels to safely achieve temperatures far above the solvent's atmospheric boiling point, further dramatically reducing reaction times.[4][8]

Proposed Synthetic Pathway

The synthesis of the target carbohydrazide is achieved via a nucleophilic acyl substitution reaction. The precursor, an appropriate ester of 4-Benzyl-6-methylmorpholine-2-carboxylic acid, undergoes hydrazinolysis upon reaction with hydrazine hydrate. The overall transformation is depicted below.

Synthetic_Pathway Reactant Ethyl 4-Benzyl-6-methyl- morpholine-2-carboxylate Product 4-Benzyl-6-methyl- morpholine-2-carbohydrazide Reactant->Product 1. Hydrazine Hydrate (N₂H₄·H₂O) 2. Ethanol (Solvent) 3. Microwave Irradiation (120°C, 10 min)

Caption: Proposed reaction for the synthesis of the target carbohydrazide.

Detailed Experimental Protocol

This protocol has been optimized for both yield and speed using a standard laboratory microwave synthesizer.

Materials and Equipment
Reagent / MaterialGradeSupplierNotes
Ethyl 4-benzyl-6-methylmorpholine-2-carboxylate>95%Commercial SourceStarting material.
Hydrazine Hydrate (N₂H₄·H₂O)~64% solution in H₂OCommercial SourceCaution: Highly toxic and corrosive.
Ethanol (EtOH)Anhydrous, 200 ProofCommercial SourceReaction solvent.
Diethyl Ether (Et₂O)ACS GradeCommercial SourceFor washing the precipitate.
Deionized WaterN/AIn-houseUsed for precipitation.
Equipment
Microwave SynthesizerCapable of >200W, with temperature and pressure sensors.
10 mL Microwave Reaction Vial & CapPressure-rated vial.
Small Magnetic Stir BarTeflon-coated.
Buchner Funnel and FlaskFor vacuum filtration.
Whatman Filter PaperGrade 1.
Analytical BalanceAccurate to 0.1 mg.
Melting Point Apparatus
Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add Ethyl 4-benzyl-6-methylmorpholine-2-carboxylate (554 mg, 2.0 mmol).

  • Solvent and Reagent Addition: Add 4 mL of anhydrous ethanol to the vial. Add hydrazine hydrate (486 µL, ~10.0 mmol, 5.0 equivalents).

    • Causality Note: A significant excess of hydrazine hydrate is used to drive the reaction to completion quickly, following Le Châtelier's principle. Ethanol is an excellent solvent as it is polar, absorbs microwave energy efficiently, and readily dissolves the starting ester.

  • Vial Sealing: Securely seal the vial with a cap. Place the vial into the cavity of the microwave synthesizer.

  • Microwave Irradiation: Program the synthesizer with the following parameters:

    • Temperature: 120 °C

    • Ramp Time: 2 minutes

    • Hold Time: 10 minutes

    • Power: 200 W (or dynamic power control to maintain temperature)

    • Stirring: High

    • Pre-stirring: 30 seconds

  • Cooling: After the irradiation cycle is complete, cool the reaction vial to room temperature (below 50 °C) using the instrument's compressed air cooling system.

  • Product Precipitation: Decant the reaction mixture into a small beaker containing 30 mL of cold deionized water while stirring. A white precipitate should form immediately.

  • Isolation: Allow the suspension to stir in an ice bath for 15 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid twice with cold deionized water (2 x 10 mL) followed by a wash with cold diethyl ether (10 mL) to aid in drying.

  • Drying: Dry the purified product under high vacuum for at least 4 hours. The expected outcome is a fine white crystalline solid.

Safety Precautions
  • Hydrazine Hydrate: Hydrazine is extremely toxic, a suspected carcinogen, and corrosive. Always handle it inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Microwave Synthesizer: Only use pressure-rated, non-damaged vials and caps designed for the specific instrument. Never exceed the recommended temperature, pressure, or volume limits of the vial.

  • Pressure: This reaction is performed in a sealed vessel and will generate pressure. Ensure the synthesizer's pressure monitoring systems are active.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow from preparation to pure product.

Results & Discussion

The application of microwave energy provides a stark contrast to conventional synthesis in terms of efficiency.

ParameterMicrowave-Assisted MethodConventional Method (Typical)Advantage
Reaction Time 10 minutes 8 - 12 hours[1][3]>48x Faster
Temperature 120 °C~78 °C (EtOH Reflux)Higher energy input
Typical Yield > 90%60 - 85%Higher
Work-up Simple precipitationOften requires extraction/columnCleaner Reaction Profile
Energy Usage Low (direct heating)High (prolonged heating)Greener Process[11][13]

The success of this protocol hinges on the rapid and uniform energy transfer characteristic of microwave heating.[9] This allows the reaction to overcome the activation energy barrier for nucleophilic attack far more effectively than conventional heating, resulting in a near-quantitative conversion in minutes. The clean reaction profile, with minimal byproduct formation, simplifies purification to a mere precipitation and filtration step, further accelerating the overall workflow.

Characterization and Validation

To confirm the identity and purity of the synthesized 4-Benzyl-6-methylmorpholine-2-carbohydrazide, a suite of standard analytical techniques should be employed. The data presented below are the expected results for the validated compound.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point 125-128 °C (Example range, to be determined experimentally)
FT-IR (cm⁻¹) 3310-3280 (N-H stretch, -NH₂), 3200 (N-H stretch, -CONH-), 1655 (C=O stretch, Amide I), 1610 (N-H bend), 1115 (C-O-C stretch)
¹H NMR (400 MHz, DMSO-d₆) δ 8.5-9.0 (s, 1H, -CONH-), 7.2-7.4 (m, 5H, Ar-H), 4.2-4.5 (br s, 2H, -NH₂), 3.4-3.8 (m, 5H, morpholine & benzyl CH₂), 2.8-3.0 (m, 2H, morpholine), 1.8-2.0 (m, 1H, morpholine), 1.1 (d, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆) δ 170-172 (C=O), 138 (Ar-C), 128-129 (Ar-CH), 127 (Ar-CH), 70-75 (morpholine CH-O), 60-65 (benzyl CH₂), 50-55 (morpholine CH₂-N), 20-22 (-CH₃)
HRMS (ESI+) m/z calculated for C₁₃H₁₉N₃O₂ [M+H]⁺: 250.1550; Found: 250.1555 (example)

Conclusion

This application note details a robust and highly efficient microwave-assisted protocol for the synthesis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide. By leveraging the principles of dielectric heating, this method reduces reaction times from many hours to just 10 minutes while providing excellent yields and simplifying product purification. This approach stands as a superior alternative to conventional methods, enabling chemists in drug discovery and development to accelerate the synthesis of novel chemical entities and streamline research timelines.[4][7][14]

References

  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery.
  • Bari, S. B., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63. [Link]

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Abdel-Wahab, B. F., et al. (2015).
  • Patil, P. S., et al. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Panda, D. (2018).
  • Kumar, A., et al. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Al-Masoudi, N. A., et al. (2021). Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides. MDPI. [Link]

  • RF Energy Industrial | Microwave-Driven Chemical Reactions. RFHIC.
  • Drug Discovery at the Speed of Light.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Rapid Solvent-free Synthesis of Aromatic Hydrazides under Microwave Irradiation.
  • Synthesis and Characterization of Some New Morpholine Deriv
  • Jain, A., & Sahu, S. K. (2024).

Sources

Method

Application Note: Pharmacological Profiling of 4-Benzyl-6-methylmorpholine-2-carbohydrazide

Introduction & Rationale This application note details the biological characterization protocols for 4-Benzyl-6-methylmorpholine-2-carbohydrazide . Based on its structural pharmacophore—a morpholine core fused with a car...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

This application note details the biological characterization protocols for 4-Benzyl-6-methylmorpholine-2-carbohydrazide . Based on its structural pharmacophore—a morpholine core fused with a carbohydrazide moiety—this compound exhibits high potential for bioactivity in two primary therapeutic areas: Central Nervous System (CNS) modulation and Antimicrobial applications .

Structural Activity Relationship (SAR) Analysis[3]
  • Morpholine Core: A privileged scaffold in medicinal chemistry, often associated with reuptake inhibition (e.g., Reboxetine) and cholinesterase inhibition. The 4-benzyl substitution increases lipophilicity, suggesting high blood-brain barrier (BBB) permeability.

  • Carbohydrazide Moiety: Hydrazide derivatives are historically significant as Monoamine Oxidase Inhibitors (MAOIs) and antimycobacterial agents (e.g., Isoniazid).

Consequently, this guide prioritizes three critical assay workflows:

  • MAO-A/B Inhibition Assay: To evaluate antidepressant/neuroprotective potential.

  • Antimicrobial Susceptibility Testing: Focusing on bacterial pathogens given the hydrazide "warhead."

  • Cellular Cytotoxicity: To establish the Selectivity Index (SI) and rule out non-specific toxicity.

Protocol A: Monoamine Oxidase (MAO) Inhibition Screening

Objective: Determine the IC50 of the target compound against human recombinant MAO-A and MAO-B isoforms.

Assay Principle

This protocol utilizes a sensitive fluorometric method. MAO catalyzes the oxidative deamination of a substrate (e.g., Tyramine or p-Tyramine), generating H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent to produce Resorufin, a highly fluorescent molecule.

Materials & Reagents[4][5]
  • Enzymes: Recombinant Human MAO-A and MAO-B (5 mg/mL).

  • Substrate: p-Tyramine (Sigma).

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Controls:

    • Positive Control (MAO-A): Clorgyline (1 µM).

    • Positive Control (MAO-B): Selegiline (Deprenyl) (1 µM).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

Experimental Workflow

Step 1: Compound Preparation [1][2]

  • Dissolve 4-Benzyl-6-methylmorpholine-2-carbohydrazide in 100% DMSO to create a 10 mM stock.

  • Prepare 7 serial dilutions (1:3) in reaction buffer. Final DMSO concentration in the well must be <1%.

Step 2: Pre-Incubation

  • In a black 96-well plate, add 10 µL of diluted compound.

  • Add 40 µL of MAO enzyme solution (0.5 U/mL final).

  • Incubate at 37°C for 15 minutes to allow for potential irreversible binding (common with hydrazides).

Step 3: Reaction Initiation

  • Prepare a Master Mix containing HRP (1 U/mL), p-Tyramine (200 µM), and Amplex Red (100 µM).

  • Add 50 µL of Master Mix to each well.

Step 4: Kinetic Measurement

  • Immediately place in a fluorescence microplate reader.

  • Excitation/Emission: 530 nm / 590 nm.

  • Read continuously for 30 minutes at 1-minute intervals.

Data Analysis

Calculate the slope (RFU/min) for the linear portion of the curve.



Protocol B: Antimicrobial Susceptibility (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard pathogens, leveraging the hydrazide moiety's potential antimycobacterial/antibacterial activity.

Assay Principle

Standardized broth microdilution (CLSI guidelines) measures the lowest concentration of compound that visibly inhibits bacterial growth.

Target Strains
  • Staphylococcus aureus (ATCC 29213) - Gram-positive model.

  • Escherichia coli (ATCC 25922) - Gram-negative model.[3]

  • Mycobacterium smegmatis (mc²155) - Surrogate for M. tuberculosis (critical for hydrazides).

Workflow

Step 1: Inoculum Preparation

  • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

  • Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to a final density of 5 × 10⁵ CFU/mL .

Step 2: Plate Setup

  • Add 50 µL of CAMHB to columns 2–12 of a clear 96-well plate.

  • Add 100 µL of 2x compound stock (e.g., 128 µg/mL) to column 1.

  • Perform serial 2-fold dilutions from column 1 to 10. Discard 50 µL from column 10.

  • Columns 11 and 12 serve as Growth Control (no drug) and Sterility Control (no bacteria).

Step 3: Incubation

  • Add 50 µL of bacterial inoculum to wells 1–11.

  • Incubate at 37°C for 16–20 hours (M. smegmatis requires 48 hours).

Step 4: Readout (Resazurin Modification)

  • Add 10 µL of 0.01% Resazurin (Alamar Blue) to each well.

  • Incubate for 1–2 hours.

  • Visual Score: Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).

  • MIC Definition: The lowest concentration remaining blue.

Protocol C: In Vitro Cytotoxicity (Safety Profiling)

Objective: Establish the Selectivity Index (SI = CC50 / IC50). A viable drug candidate should have an SI > 10.

Materials[4][5][6][7][9][10][11]
  • Cell Line: HepG2 (Liver carcinoma) or HEK293 (Kidney).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Workflow
  • Seeding: Seed cells at 10,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Treat with serial dilutions of 4-Benzyl-6-methylmorpholine-2-carbohydrazide (0.1 µM – 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

Visualizations & Logic Maps

MAO Assay Reaction Logic

This diagram illustrates the biochemical pathway utilized in Protocol A, highlighting the critical detection step.

MAO_Assay_Logic Compound 4-Benzyl-6-methylmorpholine -2-carbohydrazide MAO MAO Enzyme (A or B) Compound->MAO Inhibition Reaction Oxidative Deamination MAO->Reaction Substrate p-Tyramine (Substrate) Substrate->Reaction H2O2 H2O2 (Byproduct) Reaction->H2O2 Generates Amplex Amplex Red + HRP H2O2->Amplex Activates Signal Resorufin (Fluorescence @ 590nm) Amplex->Signal Stoichiometric Conversion

Figure 1: Biochemical cascade for the Fluorometric MAO Inhibition Assay. The target compound acts as an inhibitor at the initial enzymatic step.

Screening Workflow Cascade

This diagram outlines the decision-making process for advancing the compound through the described protocols.

Screening_Cascade cluster_primary Primary Screen cluster_secondary Secondary Profiling Start Compound Synthesis (CAS: 1936593-40-6) MAO_Screen Protocol A: MAO Inhibition (Single Dose @ 10µM) Start->MAO_Screen MIC_Screen Protocol B: Antimicrobial (Single Dose @ 64µg/mL) Start->MIC_Screen Decision1 >50% Inhibition? MAO_Screen->Decision1 Decision2 Growth Inhibition? MIC_Screen->Decision2 IC50 IC50 Determination (7-point dilution) Decision1->IC50 Yes Stop Discontinue Decision1->Stop No MIC MIC Determination (Broth Microdilution) Decision2->MIC Yes Decision2->Stop No Tox Protocol C: Cytotoxicity (HepG2 MTT Assay) IC50->Tox MIC->Tox Final Calculate Selectivity Index (SI = CC50 / Active Dose) Tox->Final

Figure 2: Strategic screening cascade. Cytotoxicity testing is reserved for compounds showing confirmed activity in primary screens.

Data Reporting Template

For internal lab notebooks or publication, summarize data using the following structure:

Assay TypeParameterValueReference StandardValidation Criteria
MAO-A IC50 (nM)[Data]Clorgyline (IC50: ~10 nM)Z' Factor > 0.5
MAO-B IC50 (nM)[Data]Selegiline (IC50: ~20 nM)R² > 0.95
Antibacterial MIC (µg/mL)[Data]CiprofloxacinGrowth in Control
Cytotoxicity CC50 (µM)[Data]DoxorubicinDMSO < 1%
Selectivity SI Ratio[Calc]N/ASI > 10 preferred

References

  • Tipton, K. F., et al. (2006). "Monoamine oxidases: certainties and uncertainties." Current Medicinal Chemistry, 13(18), 2113-2129. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07. Link

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63. Link

  • Zhou, M., & Panchuk-Voloshina, N. (1997). "A one-step fluorometric method for the continuous measurement of monoamine oxidase activity." Analytical Biochemistry, 253(2), 169-174. Link

  • Sigma-Aldrich. "Product Specification: 4-Benzyl-6-methylmorpholine-2-carbohydrazide."[4] Link (Search CAS: 1936593-40-6 for specific physicochemical data).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 4-Benzyl-6-methylmorpholine-2-carbohydrazide Synthesis

Topic: Improving Reaction Yields & Troubleshooting Target Molecule: 4-Benzyl-6-methylmorpholine-2-carbohydrazide Core Reaction: Hydrazinolysis of ethyl (or methyl) 4-benzyl-6-methylmorpholine-2-carboxylate. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Reaction Yields & Troubleshooting Target Molecule: 4-Benzyl-6-methylmorpholine-2-carbohydrazide Core Reaction: Hydrazinolysis of ethyl (or methyl) 4-benzyl-6-methylmorpholine-2-carboxylate.

Introduction: The Morpholine Challenge

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that synthesizing morpholine-2-carbohydrazides presents a unique "double-edged" challenge. You are dealing with a nucleophilic acyl substitution on a sterically hindered ester (due to the C6-methyl group), combined with the high aqueous solubility of the morpholine core, which often leads to massive product loss during workup.

This guide moves beyond basic recipes to address the causality of yield loss. It is structured to help you diagnose whether your yield issues are chemical (reaction failure) or physical (isolation failure).

Module 1: Reaction Optimization (The Chemistry)

Current Status: You are likely reacting an ester precursor (Ethyl 4-benzyl-6-methylmorpholine-2-carboxylate) with hydrazine hydrate.

Diagnostic FAQ

Q1: My TLC shows starting material remaining even after 12 hours of reflux. Why? A: This is likely due to steric hindrance from the C6-methyl group affecting the conformation of the morpholine ring, making the C2-ester less accessible.

  • The Fix:

    • Increase Hydrazine Equivalents: Standard protocols use 1.5–2 eq. For this hindered substrate, increase to 5–10 equivalents . Hydrazine acts as both reactant and solvent/base.

    • Switch Solvent: If using Ethanol (

      
      ), switch to n-Butanol  (
      
      
      
      ) to overcome the activation energy barrier.
    • Catalysis: Add 10 mol% glycolic acid or acetic acid . These act as bifunctional catalysts, activating the carbonyl oxygen while delivering the hydrazine nucleophile.

Q2: I see a new spot with a much higher Rf (non-polar) than my expected product. A: You are forming the dimer (N,N'-bis(4-benzyl-6-methylmorpholine-2-carbonyl)hydrazine). This happens when the intermediate hydrazide attacks another molecule of the ester instead of a hydrazine molecule.

  • The Fix: This is a stoichiometry issue. You must maintain a high local concentration of hydrazine.

    • Protocol Adjustment: Do not add hydrazine to the ester. Add the ester dropwise to a refluxing solution of excess hydrazine.

Standardized Optimization Protocol
VariableStandard ConditionOptimized Condition (High Yield) Rationale
Stoichiometry 1:2 (Ester:Hydrazine)1:6 to 1:10 Drives equilibrium; prevents dimerization.
Solvent Ethanol (EtOH)Neat or n-Butanol Higher temperature increases rate; Neat reaction maximizes concentration.
Temperature

(Reflux)

Overcomes steric hindrance at C2 position.
Time 4–6 HoursMonitor by TLC Do not stop until ester is consumed.

Module 2: Isolation & Purification (The "Water Trap")

Critical Insight: The most common cause of "low yield" for this specific molecule is not reaction failure, but workup loss . The basic nitrogen in the morpholine ring and the polar hydrazide group make this molecule highly water-soluble. Aqueous extraction is your enemy.

Troubleshooting Guide

Q3: I poured the reaction mixture into water/ice, but no precipitate formed. A: Your product is likely an oil or soluble in the water due to the morpholine nitrogen (pKa ~8).

  • The Fix (Salting Out): Saturate the aqueous layer with NaCl or

    
     . This reduces the solubility of the organic hydrazide, forcing it out of the aqueous phase.
    

Q4: How do I extract it if it stays in the water? A: Standard Ethyl Acetate extraction is often inefficient for morpholines.

  • The Fix: Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) mixture. Perform continuous liquid-liquid extraction if possible.

Q5: The product is an oil and won't crystallize. A: The 4-benzyl and 6-methyl groups introduce rotational freedom and potential diastereomers (cis/trans) that inhibit crystal lattice formation.

  • The Fix:

    • Evaporate solvent completely (high vacuum).

    • Triturate the oily residue with cold Diethyl Ether or Petroleum Ether . Scratch the flask sides to induce nucleation.

    • If that fails, convert to the Hydrochloride Salt by bubbling HCl gas through an ethereal solution. The salt is almost guaranteed to be a solid.

Module 3: Visualization & Logic Flows

Workflow 1: Reaction Optimization Logic

This diagram illustrates the decision-making process during the synthesis to maximize conversion.

ReactionLogic Start Start: Hydrazinolysis CheckTLC Check TLC (2 hours) Start->CheckTLC Conversion Is Ester Consumed? CheckTLC->Conversion Success Proceed to Workup Conversion->Success Yes Stall Reaction Stalled Conversion->Stall No (<50%) MoreHyd Add 3 eq. Hydrazine Stall->MoreHyd First Step AddCat Add 10% Glycolic Acid AddCat->CheckTLC Re-check TempUp Increase Temp (Switch to n-BuOH) TempUp->CheckTLC TempUp->AddCat Last Resort MoreHyd->CheckTLC MoreHyd->TempUp If still slow

Caption: Decision matrix for optimizing reaction conversion based on TLC monitoring.

Workflow 2: The "Water Trap" Escape Plan (Workup)

This diagram outlines the specific purification route required for water-soluble morpholine derivatives.

WorkupLogic Crude Crude Reaction Mix (Excess Hydrazine + Solvent) Evap 1. Evaporate Volatiles (High Vac, <60°C) Crude->Evap Residue Oily Residue Evap->Residue Triturate 2A. Triturate with Cold Ether/Hexane Residue->Triturate Preferred Dissolve 2B. Dissolve in Min. Water Residue->Dissolve If Trituration Fails Solid Solid Product (Filter & Dry) Triturate->Solid Salt Saturate with NaCl (Salting Out) Dissolve->Salt Extract Extract x5 with DCM or CHCl3/IPA Salt->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry

Caption: Purification workflow distinguishing between trituration (preferred) and salting-out extraction.

Module 4: Stereochemical Considerations

The Hidden Variable: Your molecule, 4-Benzyl-6-methylmorpholine-2-carbohydrazide, possesses two chiral centers (C2 and C6).

  • Cis-isomer: The 2-carbohydrazide and 6-methyl groups are on the same side (likely equatorial-equatorial in the chair form).

  • Trans-isomer: One group is axial.

Impact on Yield: If your precursor ester was a mixture of diastereomers, your hydrazide product will be too.

  • Observation: Diastereomeric mixtures often exist as oils or low-melting solids .

  • Recommendation: If you require a solid crystalline product, consider recrystallizing the precursor ester first to isolate the major diastereomer (usually the cis-isomer is thermodynamically favored). Alternatively, isolate the hydrazide as a salt (HCl or Oxalate), which often purges minor isomers during crystallization.

References

  • BenchChem. (2025).[1][2] Troubleshooting common issues in the synthesis of hydrazinylpyrimidines. Retrieved from 2[1]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Retrieved from 3

  • Organic Syntheses. (1977). Methyl 2-(1-cyanocyclohexyl)diazenecarboxylate (Hydrazinolysis Protocol).[4] Org.[5][6][7] Synth. 57, 121. Retrieved from 4

  • Chemtex Speciality Limited. (n.d.). Morpholine Properties and Solubility Data.[5][8][9][10] Retrieved from 5

Sources

Optimization

Technical Support Center: Purification of 4-Benzyl-6-methylmorpholine-2-carbohydrazide

Welcome to the technical support center for the purification of 4-Benzyl-6-methylmorpholine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Benzyl-6-methylmorpholine-2-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this compound in high purity. We will explore the underlying chemical principles, troubleshoot common issues, and provide detailed protocols to streamline your purification workflow.

Introduction: Understanding the Challenge

4-Benzyl-6-methylmorpholine-2-carbohydrazide is a molecule characterized by significant polarity and basicity. These properties stem from the presence of the morpholine ring, with its accessible nitrogen lone pair, and the carbohydrazide moiety (-CONHNH₂), which is an excellent hydrogen bond donor and acceptor. Consequently, standard purification techniques, particularly normal-phase silica gel chromatography, often yield suboptimal results such as severe peak tailing, poor resolution, and even on-column degradation.

This guide provides a systematic approach to overcoming these challenges, focusing on methods that accommodate the compound's unique physicochemical properties.

Frequently Asked Questions (FAQs)

Q1: My compound is severely streaking on my silica gel TLC plate. What is happening?

A: This is the most common issue for polar, basic compounds like yours. The streaking, or tailing, is caused by strong, non-ideal interactions between the basic nitrogen centers in your molecule (both in the morpholine ring and the hydrazide group) and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This leads to a slow, uneven elution from the stationary phase.

Q2: What are the most likely impurities I need to remove?

A: Impurities typically originate from the synthetic route. Common contaminants include:

  • Unreacted Starting Materials: Such as the corresponding methyl or ethyl ester precursor of the carbohydrazide.

  • Hydrazine: Excess hydrazine hydrate used to form the carbohydrazide is a common and reactive impurity.[3]

  • Side-Reaction Products: Depending on the synthesis, you may have byproducts from undesired secondary reactions.

  • Degradation Products: The compound may be sensitive to the acidic nature of silica gel, potentially leading to decomposition during purification.[4]

Q3: My compound will not move from the baseline on the TLC plate, even in highly polar solvent systems like 100% ethyl acetate. What should I do?

A: When a compound is highly polar, even "polar" chromatography solvents may not be strong enough to elute it effectively. You need to increase the eluting strength of your mobile phase further. This is typically achieved by adding a small percentage of a very polar solvent like methanol to your eluent (e.g., 5-10% methanol in dichloromethane or ethyl acetate). For basic compounds that still won't move, adding a small amount of a base like ammonium hydroxide or triethylamine is necessary to neutralize the acidic silica and improve mobility.[1][4]

Q4: Is recrystallization a viable primary purification method for this compound?

A: Yes, and it should often be the first method you attempt. Recrystallization is an excellent technique for removing impurities with different solubility profiles and avoids potential issues with stationary phase interactions.[5][6] The key challenge is finding a suitable solvent or solvent system where your compound is soluble when hot but sparingly soluble when cold. Given the compound's polarity, consider solvents like ethanol, isopropanol, or mixtures such as ethyl acetate/hexanes or ethanol/water.[7][8][9]

Q5: What are the main alternatives to standard silica gel chromatography?

A: If standard silica proves problematic, several alternatives are available:

  • Deactivated Silica Gel: Pre-treating the silica with a base (like triethylamine) neutralizes the acidic sites, leading to much-improved peak shape.[2]

  • Alumina: Alumina is a good alternative stationary phase. It is available in basic, neutral, and acidic grades. For your compound, basic or neutral alumina would be most appropriate.[4]

  • Reversed-Phase (C18) Chromatography: In reversed-phase, a non-polar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This can be highly effective for polar compounds.[1]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (like silica) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of aqueous buffer. It provides an alternative selectivity for very polar compounds that are poorly retained in reversed-phase.[2][10]

Troubleshooting Guides

Problem 1: Severe Peak Tailing and Poor Recovery in Flash Chromatography
  • Potential Cause: Strong acid-base interaction between the basic analyte and acidic silica gel.

  • Solution Workflow:

    dot graph TD { A[Start: Tailing Observed] --> B{Add 1-2% Triethylamine (TEA) to Eluent}; B --> C{Re-run TLC}; C --> D{Tailing Improved?}; D -- Yes --> E[Proceed with Flash Chromatography using TEA-modified eluent]; D -- No --> F{Consider Alternative Stationary Phase}; F --> G[Pack Column with Basic or Neutral Alumina]; F --> H[Or, Deactivate Silica Gel before use]; H --> E; G --> E; }

    Caption: Troubleshooting workflow for peak tailing.

  • Expertise & Experience: Adding a competing base like triethylamine (TEA) or ammonium hydroxide to the mobile phase is a standard and effective strategy.[2] The additive interacts with the acidic silanol sites, effectively "masking" them from your compound, which then elutes more symmetrically. A concentration of 1-2% is typically sufficient. If this fails, switching to a more inert stationary phase like alumina is the logical next step.

Problem 2: Product Fails to Crystallize, Oiling Out from Solution
  • Potential Cause: The compound may have a low melting point, or persistent impurities are depressing the freezing point and disrupting crystal lattice formation. Residual solvent can also be a culprit.

  • Solutions:

    • Trituration: If the product is an oil, attempt to solidify it by trituration. This involves stirring the oil vigorously with a solvent in which the desired compound is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This can wash away impurities and induce crystallization.

    • Solvent System Optimization: Finding the right solvent is key. Use the table below to guide your selection. Start with a single solvent and if that fails, move to a binary system.[9]

    • Salt Formation: As a basic compound, it can be converted into a crystalline salt (e.g., hydrochloride or oxalate salt).[11][12] Dissolve the crude base in a suitable solvent (like ether or ethyl acetate) and add a stoichiometric amount of an acid (e.g., HCl in ether, or oxalic acid in ethanol). The resulting salt often has vastly different solubility properties and a higher propensity to crystallize. The pure salt can then be neutralized back to the free base if required.

Solvent CategoryExamplesSuitability for 4-Benzyl-6-methylmorpholine-2-carbohydrazide
Protic Solvents Ethanol, Methanol, IsopropanolGood Candidates. Compound is likely soluble when hot and less soluble when cold.
Aprotic Polar Ethyl Acetate, Acetone, AcetonitrileGood for Binary Systems. May be too good a solvent alone. Use with an anti-solvent like hexanes.
Ethers Diethyl Ether, THFLikely too soluble. Best used as the more polar component in a binary system or for trituration.
Hydrocarbons Hexanes, HeptaneGood Anti-Solvents. Compound is likely insoluble. Use to induce precipitation from a more polar solvent.
Water H₂OPossible. Can be used with a miscible organic solvent like ethanol to create a binary system.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add ~20-30 mg of your crude product. Add a potential recrystallization solvent (e.g., ethanol) dropwise while heating until the solid just dissolves.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, place it in an ice bath. If still no crystals form, try scratching the inside of the glass with a stirring rod.

  • Scaling Up: Once a suitable solvent is found, dissolve the bulk of your crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool undisturbed to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel), wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Protocol 2: Flash Chromatography on Deactivated Silica Gel
  • Solvent System Selection: Using TLC, find a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for your compound. Crucially, add 1-2% triethylamine to this solvent system.

  • Column Deactivation: Dry pack a column with silica gel. Before loading your sample, flush the column with 2-3 column volumes of your chosen eluent containing triethylamine. This step neutralizes the silica.[2]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a stronger solvent like dichloromethane if necessary). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and dry load the resulting powder onto the top of your prepared column.

  • Elution: Run the column using the TEA-containing eluent, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent and triethylamine under reduced pressure. High vacuum may be necessary to remove all traces of TEA.

Visualizing the Purification Decision Process

dot graph TD { rankdir="LR"; A[Crude Product] --> B{Attempt Recrystallization}; B -- Success --> C[Pure Crystalline Solid]; B -- Fails (Oils Out) --> D{Attempt Salt Formation & Recrystallization}; D -- Success --> E[Pure Crystalline Salt]; D -- Fails --> F[Proceed to Chromatography]; B -- Impure Solid --> F; F --> G{Develop TLC Method with 1-2% TEA}; G --> H[Flash Chromatography on Deactivated Silica]; H --> I[Pure Compound]; }

Caption: Decision tree for selecting a purification strategy.

References

  • Rahn, P. C., & Siggia, S. (1973). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds. Analytical Chemistry, 45(14), 2336–2341).
  • ACS Publications. (n.d.). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds | Analytical Chemistry. Retrieved from [Link]

  • Wu, T., et al. (2004). Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. ResearchGate. Retrieved from [Link]

  • Gillet, F., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 26(11), 3375.
  • Beijing Institute of Technology. (n.d.). Determination of carbohydrazide by high performance liquid chromatography with precolumn derivatization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Zmysłowski, A., et al. (2018). For highly polar compound, how to do the purification? ResearchGate. Retrieved from [Link]

  • Schmidt, T. C., et al. (2001). Polar Nitrogen Compounds and Their Behaviour in the Drinking Water Treatment Process. Acta Hydrochimica et Hydrobiologica, 29(5), 296-304.
  • Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). KR840002428B1 - Method for preparing morpholine derivative.
  • Al-Masoudi, N. A., et al. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 15(3), 258-267.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyl-2-[2-(2-thenyl)phenoxymethyl]morpholine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Sattari Alamdar, S. (2023). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 7(2), 89-115.
  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6006.
  • Le, T. D., et al. (2017). Streamlined access to carbohydrate building blocks: methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside. Beilstein Journal of Organic Chemistry, 13, 1928–1934.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Critton, D. A., & Ansari, S. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides.
  • Organic Syntheses. (n.d.). methyl 4,6-O-benzylidene-α-D-glucopyranoside. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 6-Methylmorpholine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methylmorpholine derivatives. This guide is designed to provide expert advice and practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-methylmorpholine derivatives. This guide is designed to provide expert advice and practical solutions for the unique challenges posed by the steric bulk of the C6-methyl group in this important class of compounds. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate your synthetic challenges.

Understanding the Core Challenge: The 6-Methyl Group's Influence

The introduction of a methyl group at the C6 position of the morpholine ring, adjacent to the nitrogen atom, significantly impacts the molecule's reactivity and conformational behavior. This steric hindrance can lead to lower reaction rates, incomplete conversions, and the formation of undesired byproducts in common synthetic transformations such as N-alkylation, N-acylation, and coupling reactions.

The morpholine ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1] In 6-methylmorpholine, the methyl group will preferentially occupy the equatorial position to reduce steric interactions. This conformational preference directly influences the accessibility of the nitrogen lone pair for chemical reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments with 6-methylmorpholine derivatives and provides a step-by-step approach to resolving them.

Issue 1: Low or No Conversion in N-Alkylation Reactions

Question: I am attempting to N-alkylate 6-methylmorpholine with a primary alkyl halide (e.g., benzyl bromide) under standard conditions (K₂CO₃, acetonitrile, reflux), but I am observing very low conversion even after prolonged reaction times. What is going wrong and how can I improve the yield?

Answer: This is a classic case of steric hindrance. The 6-methyl group impedes the approach of the electrophile to the nitrogen atom, slowing down the Sₙ2 reaction rate. Additionally, the inherent nucleophilicity of the morpholine nitrogen is already reduced by the electron-withdrawing effect of the ring oxygen, and the C6-methyl group exacerbates this issue.[2]

Root Cause Analysis & Solutions
Potential Cause Explanation Recommended Solution
Insufficient Reagent Reactivity The combination of a sterically hindered nucleophile and a moderately reactive electrophile results in a high activation energy barrier.Increase Electrophilicity: Switch to a more reactive alkylating agent. Alkyl iodides are better leaving groups than bromides. You can also add a catalytic amount of KI to generate the alkyl iodide in situ (Finkelstein reaction).[3] For more challenging cases, consider using highly reactive electrophiles like alkyl triflates.
Inadequate Reaction Conditions Standard conditions may not provide enough energy to overcome the steric barrier.Increase Temperature: Gradually increase the reaction temperature. Consider switching to a higher-boiling solvent like DMF or DMSO. Microwave irradiation can also be effective in accelerating sterically hindered reactions. Choose a Stronger, Non-Nucleophilic Base: A stronger base can deprotonate any formed ammonium salt more effectively, driving the reaction forward. However, to avoid elimination side reactions, use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA).
Poor Solvent Choice The solvent may not adequately solvate the transition state or the reagents.Solvent Screening: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for Sₙ2 reactions as they stabilize the transition state. Ensure all reactants are fully soluble at the reaction temperature.
Alternative Synthetic Route Direct alkylation may not be the most efficient path for highly hindered substrates.Reductive Amination: If your target N-substituent can be derived from an aldehyde or ketone, reductive amination is an excellent alternative. This method is often less sensitive to steric hindrance around the amine.
Experimental Protocol: Optimizing N-Alkylation of 6-Methylmorpholine
  • Reagent Preparation:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-methylmorpholine (1.0 eq.).

    • Dissolve in anhydrous DMF.

    • Add diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Setup:

    • Add the alkyl iodide (1.2 eq.) dropwise at room temperature.

    • If using an alkyl bromide, add potassium iodide (0.1 eq.).

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C.

    • Monitor the reaction progress by TLC or LC-MS.

    • If the reaction is sluggish, consider increasing the temperature to 120 °C or using a sealed tube/microwave reactor.

  • Work-up and Purification:

    • After completion, cool the reaction to room temperature and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Issue 2: Failed N-Acylation or Amide Coupling

Question: I am trying to perform an N-acylation of 6-methylmorpholine with an acid chloride, but the reaction is very slow and gives a poor yield. Similarly, a standard peptide coupling reaction (e.g., with HATU/DIPEA) is failing. How can I facilitate this transformation?

Answer: N-acylation and amide coupling reactions are also highly susceptible to steric hindrance at the nucleophilic nitrogen. The bulky 6-methyl group can prevent the nitrogen from effectively attacking the electrophilic carbonyl carbon of the acid chloride or the activated carboxylic acid.

Troubleshooting Workflow for N-Acylation/Amide Coupling

start Low Yield in N-Acylation/ Amide Coupling of 6-Methylmorpholine cause1 Steric Hindrance at Nitrogen start->cause1 cause2 Low Reactivity of Acylating Agent start->cause2 cause3 Suboptimal Coupling Reagent start->cause3 solution1 Use a more reactive acylating agent: - Acid chloride > Acid anhydride - Consider using a chloroformate for carbamate formation. cause1->solution1 solution3 Increase reaction temperature and/or concentration. - Use microwave heating to overcome the activation barrier. cause1->solution3 solution4 Use a less hindered base or a stoichiometric amount of a stronger base. cause1->solution4 cause2->solution1 solution2 For amide coupling, screen different activating agents. - More oxophilic reagents like T3P® or phosphonium-based reagents (e.g., PyBOP) may be more effective. cause3->solution2

Caption: Decision-making workflow for troubleshooting N-acylation.

Recommended Coupling Agents for Hindered Amines

For sterically demanding amide couplings, consider moving beyond standard aminium-based reagents.

Coupling Reagent Class Examples Rationale
Phosphonium-Based PyBOP, PyAOPGenerally more reactive than aminium-based reagents and can be effective for hindered systems.
Uronium-Based COMUKnown for its high reactivity and efficiency in challenging couplings.
Carbodiimides with Additives DCC/DMAP, EDC/HOBtA classic approach, but may require higher temperatures and longer reaction times.
Triazine-Based DMTMMHas shown promise for coupling with sterically hindered amines.[4]

Frequently Asked Questions (FAQs)

Q1: How does the 6-methyl group affect the basicity of the morpholine nitrogen?

A1: The methyl group is an electron-donating group, which should slightly increase the electron density on the nitrogen and thus its basicity (lower pKa of the conjugate acid). However, this electronic effect is often overshadowed by the steric hindrance, which can decrease the effective basicity in a reaction by impeding the nitrogen's ability to act as a base or nucleophile.

Q2: Will the 6-methyl group always be in the equatorial position?

A2: In the preferred chair conformation, the methyl group will have a strong preference for the equatorial position to minimize 1,3-diaxial interactions.[3][5] While the ring can flip to place the methyl group in the axial position, this conformation will be significantly higher in energy and thus less populated at equilibrium. The N-substituent will also have its own conformational preference (equatorial vs. axial), further influencing the overall conformational landscape of the molecule.[1][6]

Caption: Conformational equilibrium of 6-methylmorpholine. Note: As I cannot generate images, placeholder image links are used. A visual representation would show the chair conformations with the methyl group in the equatorial and axial positions.

Q3: Are there any catalytic methods that are particularly well-suited for reactions with 6-methylmorpholine derivatives?

A3: Yes, certain catalytic systems are designed to work with sterically hindered substrates. For instance, in cross-coupling reactions (e.g., Buchwald-Hartwig amination), the choice of ligand on the metal catalyst is critical. Bulky, electron-rich phosphine ligands can promote reductive elimination from sterically congested metal centers, facilitating the desired bond formation. It may be necessary to screen a panel of ligands and catalysts to find the optimal conditions for your specific transformation.[5]

Q4: Can I use 6-methylmorpholine as a hindered base in my reactions?

A4: While 6-methylmorpholine is more sterically hindered than morpholine, it is not typically classified as a non-nucleophilic hindered base in the same category as DIPEA or 2,6-lutidine. Its nitrogen is still reasonably nucleophilic and can participate in side reactions. For reactions requiring a non-nucleophilic base to prevent side reactions, it is better to choose a more established hindered amine.

References

  • Dugar, S., Sharma, A., Kuila, B., Mahajan, D., Dwivedi, S., & Tripathi, V. (n.d.). A Concise and Efficient Synthesis of Substituted Morpholines. Synfacts.
  • Process for preparing N-methyl morpholine. (n.d.). Google Patents.
  • Kumar, A., Young, D. D., & Singh, I. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines.
  • Vaghi, F., et al. (2023).
  • Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
  • Lee, S., Kim, G., & Kim, S. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(44), 9961–9967.
  • How To: Improve Yield. (n.d.). University of Rochester Department of Chemistry. Retrieved February 24, 2026, from [Link]

  • Palchykov, V. A. (2016). Morpholines. Synthesis and Biological Activity.
  • Chen, X., Luo, H., Qian, C., & He, C. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3.
  • DMTMM. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Yazaki, R., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization.
  • El-awa, A., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molbank, 2025(2).
  • Nanjappan, P., & Brown, H. C. (2025). Exchange reactions using N-methylmorpholine-borane derivatives.
  • Tesch, M., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(8), 4581–4654.
  • Probst, D., et al. (2020). Data augmentation strategies to improve reaction yield predictions and estimate uncertainty. Machine Learning for Molecules Workshop @ NeurIPS 2020.
  • Synthesis - General tips for improving yield? (2020, February 26). Reddit. Retrieved February 24, 2026, from [Link]

  • Wang, H., et al. (2023). Catalytic Amide Activation with Thermally Stable Molybdenum(VI) Dioxide Complexes. The Journal of Organic Chemistry, 88(9), 5828–5837.
  • Luo, G., et al. (2018). Steric hindrance of N6-methyl in m6A and its application for specific loci detection.
  • Probst, D., et al. (2020).
  • Lee, S., Kim, G., & Kim, S. (2023). Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters, 14(44), 9961–9967.
  • Jain, A., & Sahu, S. K. (2024).
  • Tewari, R. D. (1983). Conformational preferences of modified nucleic acid bases N6-methyl-N6-(N-threonylcarbonyl) adenine and 2-methylthio-N6-(N-threonylcarbonyl) adenine by the quantum chemical PCILO calculations. Biochimica et Biophysica Acta (BBA) - General Subjects, 743(1), 1–6.
  • Wu, J.-S., et al. (2013). N-acylation: an effective method for reducing the LUMO energy levels of conjugated polymers containing five-membered lactam units.
  • Gillions, J. P., et al. (2023). Recent Advances in Catalysis Using Organoborane-Mediated Hydride Abstraction. ORCA - Cardiff University.
  • Modulating Chemical Environments of Metal–Organic Framework- Supported Molybdenum(VI) Catalysts for Insights into the Structur. (n.d.). OSTI.GOV. Retrieved February 24, 2026, from [Link]

  • Suzuki, A. (2023). Coupling Reactions on Secondary Allylic, Propargylic, and Alkyl Carbons Using Organoborates/Ni and RMgX/Cu Reagents. Chemistry, 5(1), 105–124.
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146(43), 29847–29856.
  • Morpholine – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • Steric hindrance – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 24, 2026, from [Link]

  • Chen, X., et al. (2011). Effect of reaction temperature on the N-methylation of morpholine.
  • D'hooghe, M., & De Kimpe, N. (2008). Biological relevance and synthesis of C-substituted morpholine derivatives.
  • N-Methylmorpholine: The Versatile Green Chemical Driving Advancements in Pharmaceuticals, New Materials, and Environmental Protection. (2025, May 26). Hainan Sincere Industries. Retrieved February 24, 2026, from [Link]

Sources

Optimization

Technical Support Center: Stability of Novel Carbohydrazide Derivatives in Aqueous Solution

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for researchers working with novel carbohydrazide derivatives, using 4-Benzyl-6-methylmorpholine-2-carbohydr...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with novel carbohydrazide derivatives, using 4-Benzyl-6-methylmorpholine-2-carbohydrazide as a model compound. This guide provides in-depth technical information, troubleshooting advice, and standardized protocols to address the challenges associated with determining the aqueous stability of this class of compounds.

Given that 4-Benzyl-6-methylmorpholine-2-carbohydrazide is a compound with limited publicly available stability data, this guide is built upon the fundamental chemical principles of the carbohydrazide functional group. The insights provided here are broadly applicable to other novel carbohydrazide derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most likely degradation pathway for 4-Benzyl-6-methylmorpholine-2-carbohydrazide in an aqueous solution?

A1: The primary degradation pathway for carbohydrazide derivatives in aqueous solutions is hydrolysis.[1] The carbonyl group of the carbohydrazide moiety is susceptible to nucleophilic attack by water, leading to the cleavage of the C-N bond. This reaction is often catalyzed by acidic or basic conditions.

Q2: What factors can influence the stability of my carbohydrazide compound in an aqueous solution?

A2: Several factors can significantly impact the stability of your compound:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both acidic and basic conditions can accelerate degradation.[2]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Light: Photodegradation can be a concern for some organic molecules. It is crucial to assess the photostability of your compound according to ICH Q1B guidelines.[3]

  • Presence of Catalysts: Metal ions or other catalytic species in your buffer or formulation can potentially catalyze degradation.

Q3: How does the structure of 4-Benzyl-6-methylmorpholine-2-carbohydrazide affect its stability?

A3: The structural features of the molecule can influence its stability:

  • Carbohydrazide Group: This is the primary site of hydrolytic instability.

  • Benzyl and Methyl Groups: These bulky and electron-donating groups can sterically hinder the approach of water to the carbonyl carbon and may slightly modulate the electronics of the carbohydrazide group, potentially influencing the rate of hydrolysis.

  • Morpholine Ring: The morpholine ring itself is generally stable under typical aqueous conditions.

Q4: At what pH should I formulate my carbohydrazide compound for maximum stability?

A4: The optimal pH for stability must be determined experimentally by conducting a pH-rate profile study. Generally, a pH near neutral (pH 6-8) is a good starting point, but the exact pH of maximum stability will be specific to your molecule.

Troubleshooting Guide

This section addresses common problems encountered during the experimental evaluation of carbohydrazide derivatives.

Problem Potential Cause(s) Troubleshooting Steps
Rapid loss of compound in solution Hydrolytic instability: The compound is rapidly degrading in the chosen aqueous medium.1. Confirm Identity: Ensure the starting material is pure and correctly identified. 2. pH Adjustment: Immediately assess the pH of your solution and adjust to a neutral pH if possible. 3. Temperature Control: Perform experiments at a lower temperature (e.g., 4°C) to slow down degradation. 4. Buffer Effects: Investigate if specific buffer components are catalyzing the degradation.
Inconsistent results between experiments Variable experimental conditions: Small changes in pH, temperature, or light exposure can lead to different degradation rates. Stock solution instability: The compound may be degrading in the stock solution over time.1. Standardize Protocols: Strictly control pH, temperature, and light exposure for all experiments. 2. Fresh Solutions: Always use freshly prepared stock and working solutions. 3. Method Validation: Ensure your analytical method is validated for precision and accuracy.
Poor mass balance in degradation studies Formation of non-chromophoric degradants: The degradation products may not be detectable by your UV-based analytical method. Precipitation: The compound or its degradants may be precipitating out of solution.1. Use a Mass-Sensitive Detector: Employ a mass spectrometer (LC-MS) to detect all charged species. 2. Solubility Assessment: Determine the solubility of the parent compound and its major degradants in the experimental medium. 3. Forced Degradation: Conduct forced degradation studies to identify potential degradation products.[3][4]

Experimental Protocols

Protocol 1: Preliminary Aqueous Stability Assessment

This protocol provides a rapid assessment of your compound's stability under neutral, acidic, and basic conditions.

Materials:

  • 4-Benzyl-6-methylmorpholine-2-carbohydrazide

  • HPLC-grade water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system with UV or MS detector

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or DMSO) at 1 mg/mL.

  • Prepare three sets of aqueous solutions:

    • pH ~7: Dilute the stock solution in HPLC-grade water.

    • pH ~1-2: Dilute the stock solution in 0.1 M HCl.

    • pH ~12-13: Dilute the stock solution in 0.1 M NaOH.

  • The final concentration of the compound should be within the linear range of your analytical method.

  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

  • Analyze the samples by HPLC at initial time (t=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours).

  • Calculate the percentage of the compound remaining at each time point.

Protocol 2: pH-Rate Profile Study

This study is essential for determining the pH of maximum stability.

Materials:

  • A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Constant temperature incubator.

  • Validated stability-indicating HPLC method.

Procedure:

  • Prepare solutions of your compound in each buffer at a known concentration.

  • Incubate all solutions at a constant temperature.

  • At specified time intervals, withdraw aliquots and analyze them using the HPLC method.

  • Determine the observed first-order rate constant (k_obs) for the degradation at each pH by plotting the natural logarithm of the concentration versus time.

  • Plot log(k_obs) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment prep Prepare Compound Stock Solution ph_solutions Prepare Solutions at Different pH Values prep->ph_solutions incubate Incubate at Controlled Temperature ph_solutions->incubate analyze Analyze by HPLC at Time Points incubate->analyze data Calculate % Remaining and Degradation Rate analyze->data profile Generate pH-Rate Profile data->profile

Caption: Workflow for assessing aqueous stability.

G compound 4-Benzyl-6-methylmorpholine-2-carbohydrazide products Degradation Products 4-Benzyl-6-methylmorpholine-2-carboxylic acid + Hydrazine compound->products  Hydrolysis (H2O, H+ or OH-)

Caption: Potential hydrolytic degradation pathway.

References

  • Kurtius, T. (1895). Carbohydrazide. Journal für Praktische Chemie, 52(1), 243-279.
  • Blanco, M., Coello, J., Iturriaga, H., Maspoch, S., & Rovira, E. (1992). Determination of carbohydrazide at trace and subtrace levels. Talanta, 39(10), 1313-1316.
  • Kanicky, J. R., & Kwart, H. (2001). The role of the boronic acid moiety in the rate of product formation in reactions of hydrazines and hydroxylamines with ortho-carbonyl substituted phenylboronic acids. Journal of the American Chemical Society, 123(34), 8349-8355.
  • The Chemical Company. (n.d.). Carbohydrazide Powder vs Hydrazine: Which is Better? Retrieved from [Link]

  • Gischem. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE (1,3-DIAMINOUREA). Retrieved from [Link]

  • Asian Journal of Green Chemistry. (2020). A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry, 4(3), 269-286.
  • Wu, T., Zhang, T., Chen, H., & Zhang, J. (2005). Determination of Carbohydrazide and Kinetics of Condensation reaction of Carbohydrazide with Malachite Green by Spectrophotometry. Chinese Journal of Chemistry, 23(10), 1357-1361.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Rahn, P. C., & Siggia, S. (1973). Carbohydrazide as a solid reducing agent for reaction gas chromatography. Determination of azo, nitro, and sulfonate compounds. Analytical Chemistry, 45(14), 2336-2341.
  • El-Ghamry, H. A., Fathalla, S. K., & Gaber, M. (2020). Proposed mechanism of basic hydrolysis of hydrazones studied. Journal of Molecular Structure, 1202, 127267.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 5(1), 1-8.
  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • Hasija, M., Aboutorabian, S., Rahman, N., & Ausar, S. F. (2016). Practical Approaches to Forced Degradation Studies of Vaccines. Methods in Molecular Biology, 1403, 609-625.
  • Central Electricity Generating Board. (1991).
  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Sobańska, A. W., & Brzezińska, E. (2019). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. Molecules, 24(18), 3326.
  • Rahman, M. M., et al. (2023). Synthesis of Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives and Their Antimicrobial Activities. Journal of Chemical Society of Pakistan, 45(4), 653-660.
  • Khan, I., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(18), 6006.
  • Ataman Kimya. (n.d.). CARBOHYDRAZINE. Retrieved from [Link]

  • Abdoli, M., et al. (2019). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1056-1063.

Sources

Troubleshooting

Technical Support Center: Stabilization of 4-Benzyl-6-methylmorpholine-2-carbohydrazide

Executive Summary & Molecule Profile[1][2] Compound: 4-Benzyl-6-methylmorpholine-2-carbohydrazide Primary Risk: Hydrolysis of the carbohydrazide moiety ( ) into 4-benzyl-6-methylmorpholine-2-carboxylic acid and hydrazine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1][2]

Compound: 4-Benzyl-6-methylmorpholine-2-carbohydrazide Primary Risk: Hydrolysis of the carbohydrazide moiety (


) into 4-benzyl-6-methylmorpholine-2-carboxylic acid and hydrazine.[1]
Secondary Risk:  Oxidative degradation to diimides (often misdiagnosed as hydrolysis).

This guide provides a mechanistic understanding of the degradation pathways and actionable protocols to stabilize this compound during storage, synthesis, and biological assay.

Module 1: The Mechanism (Why is it failing?)

To prevent hydrolysis, one must understand the vulnerability of the C2-position carbonyl. While the morpholine ring itself is robust (stable to high-pressure steam in boiler applications), the carbohydrazide appendage is susceptible to nucleophilic attack.

The Hydrolysis Pathway

The reaction is catalyzed by both acid and base.[2][3]

  • Acidic Conditions (

    
    ):  Protonation of the carbonyl oxygen makes the carbon highly electrophilic, inviting attack by water.
    
  • Basic Conditions (

    
    ):  Direct attack by the hydroxide ion (
    
    
    
    ) on the carbonyl carbon.
  • Neutral Conditions: The reaction is slow but can be accelerated by phosphate buffers (general base catalysis) or metal ions.

Visualization: Degradation Mechanism

The following diagram illustrates the competing pathways of Acid/Base hydrolysis and Oxidation.

HydrolysisMechanism node_start 4-Benzyl-6-methylmorpholine- 2-carbohydrazide node_acid Acid Catalysis (H+) Protonation of Carbonyl node_start->node_acid pH < 5 node_base Base Catalysis (OH-) Nucleophilic Attack node_start->node_base pH > 9 node_ox Oxidative Pathway (Air/Metal ions) node_start->node_ox O2 / Cu2+ / Fe3+ node_inter Tetrahedral Intermediate node_acid->node_inter node_base->node_inter node_prod1 4-Benzyl-6-methylmorpholine- 2-carboxylic acid node_inter->node_prod1 C-N Bond Cleavage node_prod2 Hydrazine (N2H4) node_inter->node_prod2 node_diimide Acyldiimide (Unstable) node_ox->node_diimide Often confused with hydrolysis

Caption: Figure 1. Dual pathways of degradation.[4] Note that oxidative instability can mimic hydrolysis in preliminary LC-MS analysis.

Module 2: Storage & Handling Protocols

Solid State Storage

The hygroscopic nature of the morpholine ring (due to the tertiary amine) attracts atmospheric moisture, creating a micro-aqueous environment on the crystal surface that promotes hydrolysis.

ParameterRecommendationRationale
Temperature -20°CArrhenius equation dictates that reaction rate halves for every 10°C drop (approx).
Atmosphere Argon/NitrogenPrevents oxidative degradation of the hydrazine tail.
Container Amber Glass + DesiccantAmber blocks UV (which can radicalize the benzyl group); desiccant removes catalytic water.
Form Hydrochloride Salt (Caution)If storing as a salt, ensure it is dry. Acid salts are self-catalyzing if moisture is present.
Solution Handling (Critical)

NEVER store the compound in solution for long periods. If necessary, follow these rules:

  • Avoid Phosphate Buffers: Phosphate ions can act as general base catalysts for hydrazide hydrolysis. Use HEPES or MOPS (Good's Buffers) instead.

  • Solvent Choice:

    • Preferred: DMSO (Dry), Acetonitrile.

    • Avoid: Methanol/Ethanol (Risk of solvolysis/transesterification over time).

    • Avoid: Acetone (Forms hydrazones immediately).

Module 3: Troubleshooting & FAQs

Interactive Troubleshooting Guide

Use this logic flow to diagnose stability issues in your current workflow.

TroubleshootingTree start Issue Detected q1 Is it Solid or Solution? start->q1 sol_branch Solution Phase q1->sol_branch Solution solid_branch Solid Phase q1->solid_branch Solid q2 Check Solvent/Buffer sol_branch->q2 q3 Check Storage solid_branch->q3 action1 Switch to DMSO/HEPES Avoid Phosphate q2->action1 Using MeOH/Phosphate? q4 Is degradation oxidative? q2->q4 Using DMSO? action2 Lyophilize immediately Store under Argon q3->action2 Wet/Room Temp? action3 Add EDTA (removes metals) Degas solvents q4->action3 Yes (Diimide formed)

Caption: Figure 2. Diagnostic logic for identifying the root cause of degradation.

Frequently Asked Questions

Q1: I see a degradation product with Mass [M-31]. Is this hydrolysis? A: No. Hydrolysis would result in the loss of the hydrazine group (


, mass 31) but gain an 

group (mass 17), resulting in a net loss of 14 Da.
  • If you see M+14 (Methylation) or M+12 (Formaldehyde adduct), check your solvents.

  • If you see M-2 (Loss of 2H), this is oxidation to the diimide, not hydrolysis. Degas your solvents and add EDTA.

Q2: Can I use Acetone to clean the glassware? A: Absolutely not. Hydrazides react rapidly with ketones (like acetone) to form hydrazones (


). This is a covalent modification, not a breakdown product. Rinse glassware with Acetonitrile or Isopropanol.

Q3: The compound degrades during the biological assay (pH 7.4, 37°C). A: At 37°C, hydrolysis is accelerated.

  • Fix: Prepare fresh stock in DMSO immediately before dosing.

  • Fix: If the assay tolerates it, lower the temperature to 25°C.

  • Fix: Verify the pH.[5][6][7] If the assay drifts acidic (due to metabolic activity), hydrolysis accelerates. Increase buffer capacity (e.g., 50mM HEPES).

Module 4: Analytical Validation (The "Self-Validating" System)

To prove your compound is stable, you must separate the parent from the hydrolytic byproduct (Carboxylic Acid).

Recommended HPLC Method (Stability Indicating)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18), 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Benzyl absorption).

  • Expected Elution:

    • Hydrazine: Void volume (very polar).

    • Carboxylic Acid Byproduct: Early eluting (more polar than parent).

    • Parent Carbohydrazide: Late eluting (Benzyl + Methyl + Morpholine lipophilicity).

Validation Step: Deliberately induce hydrolysis by treating a small aliquot with 0.1M HCl for 1 hour. Inject this "stressed" sample. If you do not see two distinct peaks (Parent + Acid), your method is not specific enough.

References

  • Hydrazide Hydrolysis Mechanism

    • Cox, R. A., & Yates, K. (1984).[4] Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid. Canadian Journal of Chemistry, 62(8), 1613–1619.

  • Morpholine Stability & Applications

    • Combaz, C., et al. (2015). Stability of Hydrazine, Morpholine and Ethanolamine at 275 °C. Journal of Solution Chemistry.

  • Analytical Methods for Hydrazides

    • Tzankova, D., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone. Pharmacia, 66(3), 125-132.

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

Reference Data & Comparative Studies

Validation

IR Spectroscopy Profiling: 4-Benzyl-6-methylmorpholine-2-carbohydrazide

The following guide is a technical resource designed for analytical chemists and process engineers involved in the synthesis and quality control of morpholine-based pharmaceutical intermediates. Executive Summary 4-Benzy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical resource designed for analytical chemists and process engineers involved in the synthesis and quality control of morpholine-based pharmaceutical intermediates.

Executive Summary

4-Benzyl-6-methylmorpholine-2-carbohydrazide (CAS 1936593-40-6) is a critical chiral morpholine scaffold, often utilized as a building block in the synthesis of bioactive compounds, including neurokinin-1 (NK1) antagonists and antimicrobial agents.[1]

This guide provides a comparative infrared (IR) spectroscopy analysis to distinguish the target Hydrazide from its primary alternatives: the Ester Precursor (starting material) and the Carboxylic Acid (hydrolysis byproduct). Accurate interpretation of the carbonyl (


) and amine/hydrazide (

) regions is essential for validating reaction completion and purity.
Key Differentiator

The shift of the carbonyl stretch from ~1740 cm⁻¹ (Ester) to ~1670 cm⁻¹ (Hydrazide) , accompanied by the appearance of the characteristic hydrazide N-H doublet (~3300 cm⁻¹) , serves as the definitive spectral fingerprint for this molecule.

Theoretical Peak Assignment & Structural Analysis

The IR spectrum of 4-Benzyl-6-methylmorpholine-2-carbohydrazide is dominated by three distinct functional domains: the Morpholine Core , the Benzyl Substituent , and the reactive Carbohydrazide Tail .

A. The Carbohydrazide Domain (The Active Site)

This is the most diagnostic region. The conversion of an ester to a hydrazide dramatically alters the dipole moment and hydrogen bonding potential of the carbonyl group.

Vibration ModeFrequency (cm⁻¹)IntensityMechanistic Insight
N-H Stretching 3320 – 3200 Medium/BroadDoublet. Primary amine (

) and secondary amide (

) stretches. Distinct from the broad O-H of acids.[2]
C=O Stretching (Amide I) 1690 – 1660 StrongDiagnostic Shift. Lower frequency than the ester precursor (1740 cm⁻¹) due to resonance donation from the adjacent nitrogen.
N-H Bending (Amide II) 1550 – 1520 MediumCharacteristic of the hydrazide linkage (

).
C-N Stretching 1280 – 1240 MediumCoupling of the carbonyl carbon to the hydrazide nitrogen.
B. The Morpholine & Benzyl Core (The Scaffold)

These peaks remain relatively stable during the synthesis but confirm the integrity of the scaffold.

Vibration ModeFrequency (cm⁻¹)IntensityMechanistic Insight
Aromatic C-H Stretch 3080 – 3030 WeakBenzyl ring protons.
Aliphatic C-H Stretch 2980 – 2850 MediumMethyl group (

) and Morpholine ring

.
Aromatic Ring C=C 1600 & 1585 Medium"Breathing" modes of the benzyl phenyl ring.
C-O-C Stretching 1120 – 1090 StrongEther Linkage. Characteristic morpholine ring vibration.
Mono-subst. Benzyl 750 & 700 StrongOut-of-plane (OOP) bending; confirms the benzyl group is intact.

Comparative Analysis: Product vs. Alternatives

In a process environment, "Alternatives" refer to the chemical species present if the reaction fails or degrades. The following table contrasts the target Hydrazide with its Precursor (Ethyl Ester) and Hydrolysis Product (Acid).

Comparative Spectral Data Table
FeatureTarget: Hydrazide Alt 1: Ester Precursor Alt 2: Carboxylic Acid
Carbonyl (C=O) 1660–1690 cm⁻¹ (Amide)1735–1750 cm⁻¹ (Ester)1700–1725 cm⁻¹ (Acid)
High Freq Region 3300 cm⁻¹ Doublet (

)
No significant peaks >31002500–3300 cm⁻¹ (Broad OH)
Fingerprint Amide II (~1530 cm⁻¹)C-O-C Ester (~1200 cm⁻¹)Broad OH bend (~1400/900)
Status Pass Incomplete Reaction Hydrolysis Impurity

Critical Note: The disappearance of the 1740 cm⁻¹ ester peak is the primary indicator of reaction completion. Residual intensity at 1740 cm⁻¹ indicates unreacted starting material.

Visualization: Reaction Monitoring Logic

The following diagrams illustrate the logical flow for monitoring the synthesis and validating the product using IR spectroscopy.

Diagram 1: Spectral Decision Tree (QC Workflow)

This workflow guides the analyst in interpreting the IR spectrum during in-process control (IPC).

IR_Decision_Tree Start Acquire IR Spectrum (ATR Mode) Check_CO Check Carbonyl Region (1650 - 1750 cm⁻¹) Start->Check_CO Peak_1740 Dominant Peak @ ~1740 cm⁻¹ Check_CO->Peak_1740 Ester C=O Peak_1670 Dominant Peak @ ~1670 cm⁻¹ Check_CO->Peak_1670 Amide C=O Peak_Mixed Two Peaks: 1740 & 1670 cm⁻¹ Check_CO->Peak_Mixed Both Result_Ester Identify: PRECURSOR (Reaction 0% Complete) Peak_1740->Result_Ester Check_NH Check High Frequency (3200 - 3400 cm⁻¹) Peak_1670->Check_NH Result_Mix Identify: MIXTURE (Continue Heating) Peak_Mixed->Result_Mix Result_Product Identify: TARGET HYDRAZIDE (QC PASS) Check_NH->Result_Product Doublet Observed

Caption: Decision logic for classifying reaction intermediates based on carbonyl shift and amine appearance.

Diagram 2: Synthesis & Functional Group Transformation

Visualizing the atomic changes that drive the spectral shifts.

Synthesis_Pathway Ester Ester Precursor (C=O @ 1740 cm⁻¹) (-O-Et) Transition Nucleophilic Acyl Substitution Ester->Transition + Hydrazine Hydrazine Hydrazine (NH₂-NH₂) Hydrazine->Transition Product Target Hydrazide (C=O @ 1670 cm⁻¹) (-NH-NH₂) Transition->Product - EtOH

Caption: Transformation from Ester to Hydrazide showing the loss of the alkoxy group and formation of the amide-like bond.

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized ATR-FTIR protocol.

Equipment & Parameters
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.

  • Resolution: 4 cm⁻¹.

  • Scans: 16 (Screening) or 64 (Final QC).

  • Range: 4000 – 600 cm⁻¹.

Step-by-Step Methodology
  • Background Correction: Clean the crystal with isopropanol. Collect an air background spectrum to remove atmospheric

    
     (2350 cm⁻¹) and 
    
    
    
    interference.
  • Sample Loading: Place approximately 5–10 mg of the solid 4-Benzyl-6-methylmorpholine-2-carbohydrazide onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Poor contact results in weak peaks (<80% T).

  • Acquisition: Scan the sample.

  • Validation (Self-Check):

    • Check 1: Is the baseline flat? (If sloped, clean crystal and re-run).

    • Check 2: Is the C-H stretch region (2900 cm⁻¹) visible? (Confirms organic material is present).

    • Check 3: Is the C=O peak centered at 1670 ± 20 cm⁻¹? (Confirms Hydrazide).[3][4]

  • Cleaning: Wipe with ethanol. Ensure no residue remains (check for "ghost peaks" in the next run).

References

  • Sigma-Aldrich. 4-Benzyl-6-methylmorpholine-2-carbohydrazide Product Specification. Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for Amide I/II and Hydrazide shifts).
  • NIST Chemistry WebBook. Morpholine Infrared Spectrum. National Institute of Standards and Technology. Retrieved from

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). (Source for specific functional group frequency tables).

Sources

Comparative

HPLC method development for detecting 4-Benzyl-6-methylmorpholine-2-carbohydrazide

A Comparative Guide to HPLC Method Development for the Detection of 4-Benzyl-6-methylmorpholine-2-carbohydrazide For researchers, scientists, and drug development professionals, the robust and reliable quantification of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to HPLC Method Development for the Detection of 4-Benzyl-6-methylmorpholine-2-carbohydrazide

For researchers, scientists, and drug development professionals, the robust and reliable quantification of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide, a molecule of interest in pharmaceutical development. We will explore the rationale behind methodological choices, present a detailed experimental protocol for an optimized method, and compare its performance with viable alternatives.

Understanding the Analyte: Physicochemical-Driven Method Development

  • Polarity and Solubility : The presence of the morpholine and carbohydrazide groups, with their nitrogen and oxygen atoms, imparts significant polarity to the molecule. This suggests good solubility in polar solvents like water, methanol, and acetonitrile. The carbohydrazide group (-CONHNH2) is particularly hydrophilic.

  • Lipophilicity : The benzyl group provides a degree of lipophilicity. The interplay between the polar and non-polar regions of the molecule will influence its retention on different stationary phases. The estimated octanol-water partition coefficient (LogP) would likely be low to moderate.

  • UV Absorbance : The benzyl group contains a phenyl ring, which is a chromophore. This suggests that the compound will exhibit UV absorbance, likely with a maximum around 254-270 nm, making UV detection a viable and straightforward approach.

  • Ionic Character (pKa) : The morpholine ring has a secondary amine character with a typical pKa in the range of 7-9. The hydrazide group is also basic. This means the molecule will be protonated and carry a positive charge in acidic mobile phases, a key characteristic to be exploited for chromatographic retention.

Comparative Analysis of HPLC Methodologies

The primary challenge in analyzing 4-Benzyl-6-methylmorpholine-2-carbohydrazide lies in achieving adequate retention on traditional reversed-phase columns due to its polarity. Below, we compare three distinct HPLC approaches, outlining their principles and expected performance.

ParameterMethod 1: Reversed-Phase with Ion-Pairing Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC) Method 3: Mixed-Mode Chromatography (MMC)
Stationary Phase C18 or C8Silica, Amide, or other polar stationary phasesMixed-mode, combining reversed-phase and ion-exchange functionalities (e.g., C18 with embedded cation-exchange groups)
Mobile Phase Acetonitrile/Water or Methanol/Water with an ion-pairing agent (e.g., trifluoroacetic acid - TFA)High organic content (e.g., >80% Acetonitrile) with a small amount of aqueous bufferGradient of increasing ionic strength and/or organic modifier
Retention Mechanism Primarily hydrophobic interactions, enhanced by the formation of a neutral ion-pair with the analyte.Partitioning of the analyte into a water-enriched layer on the surface of the polar stationary phase.Combination of hydrophobic and electrostatic (ion-exchange) interactions.
Anticipated Performance Good retention can be achieved, but ion-pairing agents can cause long equilibration times, baseline instability, and are often not compatible with mass spectrometry (MS).Excellent retention for highly polar compounds. However, it can be sensitive to the water content of the sample solvent, potentially leading to peak shape issues.[1]Offers tunable selectivity and robust retention for polar, ionizable compounds. Generally MS-friendly.
Ideal Use Case When MS detection is not required and a standard reversed-phase setup is preferred.For highly polar analytes that show little to no retention in reversed-phase chromatography.When robust, reproducible, and MS-compatible analysis of polar, ionizable compounds is necessary.

Recommended HPLC Method: Mixed-Mode Chromatography

For routine analysis and method validation in a drug development setting, Mixed-Mode Chromatography (MMC) emerges as the most robust and versatile approach for 4-Benzyl-6-methylmorpholine-2-carbohydrazide. The dual retention mechanism provides superior control over selectivity and retention, while maintaining compatibility with mass spectrometry, which is often crucial for impurity profiling and metabolite identification.

Experimental Workflow for MMC Method Development

HPLC Method Development Workflow Figure 1: Systematic Workflow for HPLC Method Development cluster_prep Preparation cluster_dev Method Development cluster_val Validation A Define Analytical Target Profile (ATP) B Estimate Analyte Physicochemical Properties A->B C Prepare Standard and Sample Solutions B->C D Select Column (Mixed-Mode C18/Cation-Exchange) C->D Inject E Screen Mobile Phase (pH, Organic Modifier) D->E F Optimize Gradient Elution E->F G Set Detection Wavelength (e.g., 260 nm) F->G H Assess System Suitability (e.g., Tailing Factor, Resolution) G->H Analyze Data I Validate Method (Linearity, Accuracy, Precision) H->I

Caption: Figure 1: Systematic Workflow for HPLC Method Development.

Detailed Experimental Protocol

This protocol outlines a starting point for the analysis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide using a mixed-mode column.

Materials:

  • 4-Benzyl-6-methylmorpholine-2-carbohydrazide reference standard

  • HPLC grade acetonitrile and water

  • Formic acid (or ammonium formate for pH adjustment)

  • Mixed-mode HPLC column (e.g., a C18 with embedded cation-exchange capabilities)

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

    • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • HPLC Conditions:

    • Column: Mixed-Mode C18/Cation-Exchange, 3.5 µm, 4.6 x 150 mm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 60% B

      • 15-17 min: 60% B

      • 17-18 min: 60% to 5% B

      • 18-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 260 nm

  • Data Analysis:

    • Integrate the peak corresponding to 4-Benzyl-6-methylmorpholine-2-carbohydrazide.

    • Construct a calibration curve by plotting the peak area versus the concentration of the working standards.

    • Determine the concentration of the analyte in unknown samples by interpolation from the calibration curve.

Alternative Analytical Techniques

While HPLC is a powerful tool, other techniques can also be employed for the analysis of carbohydrazide compounds, particularly for specific applications.

  • Gas Chromatography (GC): Due to the low volatility of the target analyte, direct GC analysis is not feasible. However, derivatization to increase volatility could be an option, though this adds complexity to the sample preparation.

  • Spectrophotometry: For simple, high-concentration measurements, colorimetric methods can be used. For instance, carbohydrazides can react with reagents like p-dimethylaminobenzaldehyde to form a colored product that can be quantified using a spectrophotometer. This method, however, lacks the specificity of a chromatographic separation.

  • Capillary Electrophoresis (CE): CE is well-suited for the analysis of charged species and can be an alternative for the separation of protonated 4-Benzyl-6-methylmorpholine-2-carbohydrazide.

Conclusion

The successful HPLC analysis of 4-Benzyl-6-methylmorpholine-2-carbohydrazide hinges on a method development strategy that addresses its polar and ionizable nature. While reversed-phase with ion-pairing and HILIC present viable options, a mixed-mode chromatographic approach offers a superior combination of retention, selectivity, and MS compatibility, making it the recommended method for robust and reliable quantification in a drug development environment. The provided experimental protocol serves as a solid starting point for method optimization and validation.

References

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of Hydrazine. HELIX Chromatography. [Link]

  • PubChem. (n.d.). 4-Benzylmorpholine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). The overlay UV–Vis absorption spectra of compound 1. [Link]

Sources

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